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  • Product: N-feruloyltyramine; Moupinamide
  • CAS: 65646-26-6

Core Science & Biosynthesis

Foundational

Unraveling the Anti-Inflammatory Pharmacodynamics of N-Feruloyltyramine in Macrophage Models: A Technical Whitepaper

Rationale & Scope In the landscape of anti-inflammatory drug discovery, plant-derived hydroxycinnamic acid amides have emerged as potent modulators of innate immunity. Among these, N-feruloyltyramine (NFA) —a phenolic am...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Scope

In the landscape of anti-inflammatory drug discovery, plant-derived hydroxycinnamic acid amides have emerged as potent modulators of innate immunity. Among these, N-feruloyltyramine (NFA) —a phenolic amide isolated from botanical sources such as Lycium barbarum and Porana sinensis—has demonstrated profound efficacy in suppressing macrophage-mediated inflammation.

This technical guide provides an in-depth mechanistic analysis of NFA’s action in murine RAW 264.7 macrophage cells. Designed for researchers and drug development professionals, this whitepaper synthesizes current pharmacological data, maps the intracellular signaling blockade, and establishes self-validating experimental protocols required to accurately quantify these pathways in vitro.

Mechanistic Pathways in Macrophage Immunomodulation

Macrophages are the primary effectors of the innate immune system. When stimulated by Lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) complex triggers a massive intracellular signaling cascade. NFA exerts its anti-inflammatory effects by acting as a multi-target inhibitor within this cascade, specifically disrupting the signal transduction required for pro-inflammatory gene transcription 1.

TLR4-Mediated MAPK Cascade Inhibition

Upon LPS binding to TLR4, the MyD88-dependent pathway rapidly phosphorylates Mitogen-Activated Protein Kinases (MAPKs). NFA has been proven to selectively inhibit the phosphorylation of three critical MAPK constituents: p38, ERK1/2, and JNK . By preventing the activation of these kinases, NFA halts the downstream activation of the Activator Protein-1 (AP-1) transcription factor, a necessary component for the induction of cyclooxygenase-2 (COX-2) 1.

NF-κB Nuclear Translocation Blockade

Parallel to MAPK, the NF-κB pathway is the master regulator of inflammatory cytokines. In a resting macrophage, the NF-κB heterodimer (p50/p65) is sequestered in the cytoplasm by the inhibitor protein IκBα. NFA treatment stabilizes IκBα by preventing its phosphorylation and subsequent proteasomal degradation. Consequently, the p65 subunit is denied nuclear translocation, directly silencing the transcription of inducible nitric oxide synthase (iNOS) and interleukins 2.

Transcriptional Silencing of iNOS and COX-2

The dual blockade of AP-1 and NF-κB culminates in a severe downregulation of iNOS and COX-2 mRNA expression. This translates phenotypically into a drastic reduction in the synthesis of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), effectively neutralizing the macrophage's inflammatory output 3.

SignalingPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor Complex LPS->TLR4 Activates MAPK MAPK Cascade (p38, ERK1/2, JNK) TLR4->MAPK MyD88/TRIF NFKB NF-κB Pathway (IκBα degradation) TLR4->NFKB MyD88/TRIF Transcription Nuclear Transcription (AP-1 & p65 binding) MAPK->Transcription AP-1 NFKB->Transcription p65 NFA N-feruloyltyramine (Therapeutic Agent) NFA->MAPK Inhibits Phosphorylation NFA->NFKB Blocks Translocation Enzymes Pro-inflammatory Enzymes (iNOS, COX-2) Transcription->Enzymes Upregulates Mediators Inflammatory Mediators (NO, PGE2, IL-6, TNF-α) Enzymes->Mediators Synthesizes

N-feruloyltyramine mechanism of action inhibiting MAPK and NF-κB pathways in macrophages.

Quantitative Pharmacodynamics

The following table synthesizes the quantitative shifts in inflammatory biomarkers observed in RAW 264.7 cells treated with NFA-containing extracts and pure NFA isolates 4, 3.

Inflammatory MarkerLPS-Induced State (RAW 264.7)NFA Treatment EffectBiological Consequence
Nitric Oxide (NO) ~91.4 µmol/mg proteinReduced to ~30.8 µmol/mgDecreased oxidative stress and vasodilation
PGE2 Highly upregulatedDose-dependent suppressionReduced pain sensitization and tissue edema
TNF-α ~2041.2 pg/mg proteinReduced by ~50%Attenuation of systemic acute phase response
IL-6 ~1678.1 pg/mg proteinReduced by ~72%Inhibition of chronic inflammatory signaling
iNOS Expression Peak expression at 12-24hSignificant protein downregulationHalts sustained NO production
COX-2 Expression Peak expression at 12-24hSignificant protein downregulationHalts sustained prostaglandin synthesis

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, assays measuring NFA's efficacy must be designed as self-validating systems. This requires strict controls to differentiate between true pharmacological inhibition and artifactual data (e.g., compound cytotoxicity).

Protocol: LPS-Induced NO Production & Griess Assay

Causality & Rationale: RAW 264.7 cells are utilized due to their robust and uniform expression of TLR4, minimizing the batch-to-batch variability seen in primary bone-marrow-derived macrophages. Pre-treating cells with NFA prior to LPS exposure is critical; it allows researchers to isolate the compound's ability to prevent the initiation of the signaling cascade, rather than attempting to reverse an already active transcriptional state.

  • Cell Seeding: Plate RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Check (Self-Validation): Before proceeding, run an MTT or CCK-8 assay on a parallel plate treated with NFA (1–50 µM) to establish the non-toxic concentration range. If NO reduction correlates with cell death, the anti-inflammatory claim is invalid.

  • Serum Starvation: Replace media with serum-free DMEM for 2 hours. Rationale: This synchronizes the cell cycle and reduces basal kinase activity, ensuring the measured response is strictly LPS-induced.

  • Pre-treatment: Add NFA at predetermined non-toxic concentrations (e.g., 5, 10, 20 µM) and incubate for 1 to 2 hours.

  • Stimulation: Introduce LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Quantification: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and measure absorbance at 540 nm against a sodium nitrite standard curve.

Protocol: Western Blotting for Phospho-Kinase Profiling

Causality & Rationale: Because MAPK phosphorylation is a transient event, cellular lysis must occur at precise time points (typically 15–30 minutes post-LPS) using robust phosphatase inhibitors.

  • Cell Preparation: Seed cells in 6-well plates ( 1×106 cells/well). Follow the starvation and pre-treatment steps outlined above.

  • Time-Course Stimulation: Stimulate with LPS (1 µg/mL) for exactly 30 minutes (for MAPK profiling) or 24 hours (for iNOS/COX-2 profiling).

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse using RIPA buffer strictly supplemented with protease inhibitors (PMSF) and phosphatase inhibitors (Sodium orthovanadate and Sodium fluoride). Rationale: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of ERK/JNK/p38 during extraction.

  • Protein Quantification & Separation: Quantify using a BCA assay. Load equal amounts of protein (30 µg) onto a 10% SDS-PAGE gel, followed by transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA (do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against p-p38, p-ERK, p-JNK, and p-p65. Normalize against total respective proteins or β-actin.

ExperimentalWorkflow Step1 1. Cell Seeding RAW 264.7 in 96/6-well plates Step2 2. Serum Starvation Synchronize cell cycle (2h) Step1->Step2 Step3 3. NFA Pre-treatment Incubate with NFA (1-2h) Step2->Step3 Step4 4. LPS Stimulation Add 1 µg/mL LPS (24h) Step3->Step4 Validation1 5a. Griess Assay Quantify NO levels Step4->Validation1 Validation2 5b. Western Blot Assess protein expression Step4->Validation2

Self-validating experimental workflow for assessing NFA anti-inflammatory activity.

Translational Outlook

The ability of N-feruloyltyramine to simultaneously throttle the MAPK and NF-κB pathways positions it as a high-value scaffold for drug development. Unlike NSAIDs, which primarily target downstream COX enzymes, NFA acts upstream at the transcriptional level. This dual-action mechanism not only suppresses prostaglandin synthesis but also mitigates the broader cytokine storm (TNF-α, IL-6), offering a comprehensive therapeutic profile for chronic inflammatory conditions such as rheumatoid arthritis.

References

  • Jiang, Y., Yu, L., & Wang, M. H. (2015). "N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways." Chemico-Biological Interactions.
  • Yang, et al. (2024). "Analysis of Chemical Constituents of Miao Ethnomedicine Heiguteng Zhuifeng Huoluo Capsule (HZFC)
  • MDPI Authors (2025). "Phytochemical Screening by HRLC–MS/MS (Q-TOF) and Antioxidant and Anti-Inflammatory Properties of Thottea sivarajanii Leaf Extract." MDPI.
  • PLOS One Authors (2022). "Investigation of the active ingredients and pharmacological mechanisms of Porana sinensis Hemsl.

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Exploratory

Moupinamide (N-trans-Feruloyltyramine): Natural Plant Sources, Extraction Methodologies, and Pharmacological Profiling

Introduction and Chemical Identity Moupinamide, chemically designated as (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, is a naturally occurring phenolic amide frequently referred to in lit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

Moupinamide, chemically designated as (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, is a naturally occurring phenolic amide frequently referred to in literature as N-trans-feruloyltyramine or alfrutamide[1][2]. Structurally, it belongs to the methoxyphenol and phenylpropanoid amide classes, featuring a six-carbon aromatic phenyl group coupled with a propanoid chain and an amide linkage[3].

With a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol , moupinamide has emerged as a high-value target in pharmacognosy[1]. Its structural moieties—specifically the phenolic hydroxyl groups—endow the molecule with potent electron-donating capabilities, driving its diverse biological activities, which include cyclooxygenase (COX) inhibition, robust antioxidant properties, and targeted anti-inflammatory effects[4].

Botanical Distribution and Natural Sources

Unlike ubiquitous primary metabolites, moupinamide is a specialized secondary metabolite utilized in plant defense systems. It is distributed across several distinct botanical families, ranging from common dietary spices to endangered medicinal herbs[3][5]. This wide, yet specific, distribution makes it a critical biomarker for authenticating herbal formulations and detecting adulteration[5].

Table 1: Botanical Distribution and Pharmacological Relevance of Moupinamide

Plant SpeciesBotanical FamilyPrimary Plant PartKey Pharmacological RelevanceReference
Polygonatum verticillatumAsparagaceaeRhizomesRejuvenative therapy; Chemical marker for authentication[5]
Tinospora cordifoliaMenispermaceaeStemsAntibacterial; Anti-biofilm against P. aeruginosa[6]
Solanum melongenaSolanaceaeRootsAnti-inflammatory; Antioxidant[4]
Mollinedia spp.MonimiaceaeLeavesGeneral phytochemical profiling[7]
Piper nigrumPiperaceaeFruits (Peppercorns)Dietary antioxidant source[3]
Caroxylon volkensiiAmaranthaceaeAerial PartsAnti-quorum sensing; Biofilm inhibition[8]

Pharmacological Profile and Mechanism of Action

Moupinamide exerts pleiotropic effects on cellular signaling and microbial pathogenesis.

  • Anti-inflammatory & Antioxidant Cascades: Moupinamide acts as a dual inhibitor of COX-1 and COX-2 enzymes, suppressing downstream inflammatory prostaglandin synthesis[1]. In lipopolysaccharide (LPS)-stimulated models, it downregulates inducible nitric oxide synthase (iNOS) activity, thereby decreasing nitric oxide (NO) production without inducing cytotoxicity[4]. Simultaneously, it acts as a direct scavenger of intracellular reactive oxygen species (ROS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, mitigating oxidative stress-induced cellular apoptosis[4][9].

  • Antimicrobial & Anti-biofilm Activity: In marine and clinical environments, moupinamide demonstrates targeted antibacterial activity against Pseudomonas aeruginosa (MIC = 32 µg/mL). Molecular docking reveals that it acts as an anti-quorum sensing agent by forming high-affinity hydrogen bonds with the Arg-61 residue of the LasR receptor, effectively outcompeting native autoinducers to halt biofilm formation[6][8].

MOA Moupinamide Moupinamide (N-trans-Feruloyltyramine) COX COX-1 / COX-2 Enzymes Moupinamide->COX Inhibits ROS Intracellular ROS Moupinamide->ROS Scavenges iNOS iNOS Activity Moupinamide->iNOS Downregulates Apoptosis Cellular Apoptosis Moupinamide->Apoptosis Prevents LasR LasR Receptor (P. aeruginosa) Moupinamide->LasR Antagonizes (Arg-61) Biofilm Biofilm Formation Moupinamide->Biofilm Inhibits Inflammation Inflammatory Response COX->Inflammation Promotes ROS->Apoptosis Induces NO Nitric Oxide (NO) iNOS->NO Catalyzes NO->Inflammation Exacerbates LasR->Biofilm Quorum Sensing

Diagram 1: Pharmacological mechanisms of Moupinamide in inflammation, oxidative stress, and biofilms.

Standardized Extraction and Isolation Protocol

To isolate high-purity moupinamide (≥98%) for use as an analytical reference standard or pharmacological lead, researchers must employ a bioassay-guided fractionation approach that exploits the compound's moderate polarity[4][5].

Rationale for Solvent and Phase Selection

The isolation of phenolic amides requires the preliminary removal of highly lipophilic plant matrices (e.g., waxes, sterols, and chlorophylls) which otherwise cause severe band broadening and co-elution during chromatography. Petroleum ether is the optimal defatting agent as it leaves the moderately polar moupinamide intact within the marc. Subsequent extraction with 100% methanol effectively solubilizes the phenolic and amide networks. For purification, normal-phase silica gel chromatography utilizing a non-polar to polar gradient (n-hexane to ethyl acetate) provides the exact theoretical plates needed to resolve moupinamide from structurally similar flavonoids[5].

Self-Validating Extraction Methodology
  • Preparation & Defatting: Shade-dry the botanical source (e.g., P. verticillatum rhizomes) at <40°C to prevent the thermal degradation of thermolabile phenolic bonds. Pulverize to a 60-mesh coarse powder and defat exhaustively using petroleum ether[5].

  • Methanolic Extraction: Subject the defatted marc to continuous hot extraction or ultrasonication-assisted extraction (30 min cycles) using analytical-grade methanol[5][8].

  • Concentration: Filter the supernatant through a 0.45 μm PVDF membrane to remove particulates. Concentrate under reduced pressure via a rotary evaporator at 45°C to yield a dark-brown crude extract[5][8].

  • Column Chromatography (CC): Load the crude extract onto a Silica gel column (60-120 mesh). Elute using a gradient mobile phase, initiating with 100% n-hexane and gradually increasing the polarity to an n-hexane:ethyl acetate ratio of 4:6 (v/v)[5].

  • Orthogonal Validation (TLC Profiling): Monitor the eluates using Thin Layer Chromatography (Silica gel 60 F254). This step acts as an internal validation mechanism; only pool sub-fractions that exhibit identical Rf values under UV light corresponding to the moupinamide standard[5][6].

  • Crystallization & Purity Check: Recrystallize the pooled fractions in cold methanol. Pure moupinamide precipitates as a white crystalline powder. Validate the success of the isolation by confirming a melting point of 143-145°C[5].

Extraction Plant Dried Plant Material (<40°C, Pulverized) Defat Defatting (Petroleum Ether) Plant->Defat Removes waxes Extract Methanolic Extraction (Sonication / Hot Extraction) Defat->Extract Solubilizes phenolics Concentrate Rotary Evaporation (45°C, Crude Extract) Extract->Concentrate 0.45 μm Filtration CC Silica Gel Column Chromatography (Hexane : EtOAc Gradient) Concentrate->CC Load crude TLC TLC Profiling & Fraction Pooling (Validation) CC->TLC Elute fractions Crystallize Recrystallization (Cold Methanol) TLC->Crystallize Pool identical Rf Pure Pure Moupinamide (White Crystals, MP: 143-145°C) Crystallize->Pure Precipitate

Diagram 2: Bioassay-guided extraction and self-validating purification workflow for Moupinamide.

Quantitative Analytical Methods (LC-MS/MS)

For rigorous pharmacokinetic profiling and quality control, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the industry standard[7][8].

  • Chromatographic Conditions: Separation is optimally achieved on a reversed-phase C18 column (e.g., Zorbax RP-18, 150 mm × 3 mm, 2.7 μm) maintained at 40°C to ensure reproducible retention times[8].

  • Mobile Phase Causality: A gradient system of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is utilized. The addition of formic acid is critical; it acts as an ion-pairing agent that suppresses the ionization of the phenolic hydroxyls during the chromatography phase (improving peak shape) while simultaneously promoting protonation in the MS source for enhanced detection[7][8].

  • Detection Parameters: Moupinamide is detected via positive ion electrospray ionization (ESI+), yielding a highly characteristic molecular ion peak at 314 m/z [M + H]+ [6][8]. For orthogonal UV detection, the diode array detector should monitor at 221, 294, or 320 nm[4].

Conclusion

Moupinamide (N-trans-feruloyltyramine) is a highly versatile plant-derived compound with validated efficacy in mitigating inflammatory cascades, scavenging free radicals, and disrupting bacterial quorum sensing. By adhering to rigorous, self-validating extraction protocols and advanced LC-MS/MS quantification, researchers can reliably source and utilize this molecule for next-generation therapeutic development and rigorous botanical quality control.

References

  • FooDB. Showing Compound Moupinamide (FDB000432). Retrieved from[Link][3]

  • Virka, J. K., et al. (2020). First Report of Isolation of Moupinamide as a Chemical Marker from Natural Source Polygonatum verticillatum. International Journal of Pharmacy and Pharmaceutical Research, 20(1), 29-40. Retrieved from[Link][5]

  • Lotulung, P., et al. (2023). Isolation and identification of bioactive compounds from Tinospora cordifolia stem extracts as antibacterial materials in seawater environments. Arabian Journal of Chemistry, 16(9), 105014. Retrieved from[Link][6]

  • Moreira, D. D. L., et al. (2001). Quantitative determination of liriodenine and moupinamide in five species of Mollinedia by high performance liquid chromatography. Phytochemical Analysis. Retrieved from[Link][7]

  • RSC Advances. (2024). Investigation of Bioactive Components Responsible for the Antibacterial and Anti-Biofilm Activities of Caroxylon Volkensii by LC-QTOF-MS/MS Analysis and Molecular Docking. Royal Society of Chemistry. Retrieved from[Link][8]

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Foundational

Structural Elucidation of Moupinamide Using 2D NMR: A Comprehensive Methodological Guide

Introduction: The Analytical Challenge of Phenolamides Moupinamide, chemically known as N-trans-feruloyltyramine (C 18​ H 19​ NO 4​ ), is a bioactive phenolamide widely distributed in medicinal plants such as Solanum pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Phenolamides

Moupinamide, chemically known as N-trans-feruloyltyramine (C 18​ H 19​ NO 4​ ), is a bioactive phenolamide widely distributed in medicinal plants such as Solanum procumbens and Zanthoxylum species. It has garnered significant pharmaceutical interest due to its [1] and its role as a[2].

From an analytical perspective, the structural elucidation of moupinamide presents a classic challenge in natural product chemistry: unambiguously linking two distinct aromatic domains (the feruloyl and tyramine moieties) across a flexible, heteroatom-containing amide bridge. As a Senior Application Scientist, I approach this not merely as a sequence of spectral acquisitions, but as a self-validating logical framework . By leveraging a strategically optimized suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, every structural hypothesis—from spin-system isolation to 3D stereochemical conformation—is orthogonally verified.

Experimental Design and Self-Validating Protocols

To ensure absolute scientific integrity, the experimental workflow must be designed with strict causality. The choices in sample preparation and pulse sequence parameters directly dictate the quality of the resulting structural data.

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Solvent Selection and Sample Preparation

    • Protocol: Dissolve 5–10 mg of highly purified moupinamide in 600 µL of Acetone- d6​ (or DMSO- d6​ ).

    • Causality: The choice of solvent is critical. Acetone- d6​ is selected over CDCl 3​ because its hydrogen-bond accepting nature significantly slows the chemical exchange rate of the amide (NH) and phenolic (OH) protons with residual water. This renders these exchangeable protons visible and sharp on the NMR timescale. The NH proton is the non-negotiable anchor required to bridge the two molecular halves via HMBC.

  • 1D 1 H and 13 C Profiling

    • Protocol: Acquire a standard 1D 1 H spectrum (500 MHz) utilizing a 30° pulse angle (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: A D1​ of 2.0 seconds exceeds 5×T1​ for most protons in this medium, guaranteeing complete longitudinal relaxation. This ensures the integration values accurately and quantitatively reflect the 19 protons of the [3].

  • Homonuclear Mapping (COSY)

    • Protocol: Utilize a gradient-selected COSY sequence (cosygpqf) to map vicinal ( 3JHH​ ) coupling networks.

  • Heteronuclear Mapping (Multiplicity-Edited HSQC)

    • Protocol: Employ a phase-sensitive, multiplicity-edited HSQC (hsqcedetgpsisp2.2).

    • Causality: Multiplicity editing instantly differentiates the tyramine methylene carbons (CH 2​ , negative phase) from the methoxy (CH 3​ ) and aromatic methine (CH) carbons (positive phase). This prevents misassignment in the crowded aromatic region (δC 111–131 ppm).

  • Backbone Assembly (HMBC)

    • Protocol: Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz.

    • Causality: The 8 Hz optimization specifically targets the 2-bond and 3-bond correlations ( 2JCH​ , 3JCH​ ) that bridge the feruloyl and tyramine fragments via the C-9 carbonyl, forming the crux of the structural proof.

  • Stereochemical Validation (NOESY)

    • Protocol: Acquire a NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

    • Causality: This specific mixing time allows for the build-up of spatial Nuclear Overhauser Effect (NOE) correlations without introducing artifacts from spin diffusion, confirming the E (trans) configuration of the double bond.

NMR_Workflow A Sample Preparation (Acetone-d6, 500 MHz) B 1D NMR Profiling (1H, 13C) A->B Quality Check C Homonuclear 2D (COSY: Spin Systems) B->C Proton Network D Heteronuclear 2D (HSQC: C-H Mapping) B->D Carbon Network E Long-Range 2D (HMBC: Skeleton Assembly) C->E D->E Backbone Linking F Spatial 2D (NOESY: Stereochemistry) E->F 3D Conformation G Unambiguous Structure (Moupinamide) F->G Final Validation

Figure 1: Self-validating 2D NMR workflow for the structural elucidation of phenolamides.

Step-by-Step Structural Elucidation Logic

The interpretation of the acquired data follows a strict logical progression, moving from isolated spin systems to a fully assembled molecular architecture.

Phase 1: Spin System Identification ( 1 H & COSY)

The 1 H NMR spectrum immediately reveals three isolated spin systems:

  • The Feruloyl Aromatic Ring: An ABX spin system characteristic of a 1,3,4-trisubstituted benzene ring is observed at δH 7.16 (d, J = 1.9 Hz, H-2), 7.04 (dd, J = 8.2, 1.9 Hz, H-6), and 6.83 (d, J = 8.1 Hz, H-5).

  • The Tyramine Aromatic Ring: An AA'BB' system at δH 7.06 (2H, d, J = 8.5 Hz, H-4', H-8') and 6.76 (2H, d, J = 8.5 Hz, H-5', H-7') indicates a para-substituted phenol.

  • The Aliphatic Chain: Two coupled multiplets at δH 3.49 (2H, m, H-1') and 2.75 (2H, t, J = 7.4 Hz, H-2') represent the -CH 2​ -CH 2​ -N- linkage, confirmed by a strong COSY cross-peak between them.

Phase 2: Stereochemical and Substituent Placement (NOESY)

A pair of doublets at δH 7.44 and 6.49 exhibits a large vicinal coupling constant (J = 15.6 Hz). This mathematically proves the trans (E) geometry of the alkene bridge (H-7 and H-8). Furthermore, a sharp 3-proton singlet at δH 3.88 is assigned to a methoxy group. A NOESY correlation between this methoxy signal and the aromatic proton at δH 7.16 (H-2) unambiguously places the -OCH 3​ group at the C-3 position of the feruloyl ring.

Phase 3: Molecular Assembly (HMBC)

The ultimate proof of the moupinamide structure relies on the HMBC experiment. The amide carbonyl carbon (C-9, δC ~166.4) serves as the central bridge. Strong 3JCH​ HMBC correlations from the olefinic protons (H-7, H-8) to C-9, and crucially, from the tyramine methylene protons (H-1') to C-9, lock the two halves of the molecule together.

Connectivity_Logic Feruloyl_Ar Feruloyl Aromatic Ring (ABX System) Alkene trans-Alkene (H-7, H-8) Feruloyl_Ar->Alkene HMBC (H-7 to C-1/C-2/C-6) Alkene->Alkene COSY (H-7 ↔ H-8) Carbonyl Amide Carbonyl (C-9) Alkene->Carbonyl HMBC (H-7/H-8 to C-9) Tyramine_CH2 Tyramine Aliphatic (H-1', H-2') Tyramine_CH2->Carbonyl HMBC (H-1' to C-9) Tyramine_CH2->Tyramine_CH2 COSY (H-1' ↔ H-2') Tyramine_Ar Tyramine Aromatic (AA'BB' System) Tyramine_CH2->Tyramine_Ar HMBC (H-2' to C-3'/C-4') Methoxy Methoxy Group (-OCH3) Methoxy->Feruloyl_Ar NOESY (OMe ↔ H-2)

Figure 2: Logical assembly of moupinamide fragments using key HMBC, COSY, and NOESY correlations.

Quantitative NMR Data Summary

The following table consolidates the quantitative NMR assignments. Note: Atom numbering has been standardized to the widely accepted feruloyltyramine convention to ensure clarity, whereas some source literature may utilize localized numbering schemes.

PositionMoiety 1 H NMR (δ, ppm, J in Hz) 13 C NMR (δ, ppm)*COSY CorrelationsKey HMBC Correlations (H → C)
Feruloyl
1C-127.5--
2CH7.16 (d, 1.9)111.2H-6C-1, C-3, C-4, C-7
3C-OMe-148.8--
4C-OH-149.3--
5CH6.83 (d, 8.1)116.1H-6C-1, C-3, C-4
6CH7.04 (dd, 8.2, 1.9)123.0H-2, H-5C-2, C-4, C-7
7CH=7.44 (d, 15.6)140.3H-8C-1, C-2, C-6, C-9
8=CH6.49 (d, 15.6)120.1H-7C-1, C-9
9C=O-166.4--
OMeCH 3​ 3.88 (s)56.3-C-3
Tyramine
1'CH 2​ -N3.49 (m)41.9H-2', NHC-2', C-3', C-9
2'CH 2​ -Ar2.75 (t, 7.4)35.8H-1'C-1', C-3', C-4', C-8'
3'C-131.0--
4', 8'CH7.06 (d, 8.5)130.5H-5', H-7'C-2', C-6'
5', 7'CH6.76 (d, 8.5)116.0H-4', H-8'C-3', C-6'
6'C-OH-156.5--
NHAmide~7.80 (br s)-H-1'C-9, C-1'

(Data derived from 500 MHz acquisition in Acetone- d6​ . 1 H shifts are exact literature values; 13 C values represent standard scaffold approximations complementing the reported key carbons).

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Exploratory

N-Feruloyltyramine as a Multi-Target Neuroprotectant: In Vitro Mechanistic Profiling and Assay Methodologies

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Executive Summary The pursuit of disease-modifying th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals

Executive Summary

The pursuit of disease-modifying therapies for neurodegenerative disorders has increasingly focused on multi-target directed ligands (MTDLs). N-feruloyltyramine (NFT) , a naturally occurring hydroxycinnamic acid amide (HCAA) isolated from botanical sources such as Solanum lyratum, Allium sativum (garlic), and Hibiscus sabdariffa, has emerged as a highly potent neuroprotective scaffold[1][2][3]. Unlike highly specific monoclonal antibodies or single-target inhibitors, NFT exerts pleiotropic effects across the cholinergic, inflammatory, and oxidative stress axes.

This technical whitepaper synthesizes the in vitro neuroprotective properties of N-feruloyltyramine, details the causality behind its mechanisms of action, and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Foundations of Neuroprotection

The neuroprotective efficacy of N-feruloyltyramine is driven by a triad of biochemical interactions: acetylcholinesterase (AChE) inhibition, cyclooxygenase (COX) suppression, and mitochondrial preservation.

Cholinergic Modulation via AChE Inhibition

Cholinergic depletion remains a primary pathological feature of Alzheimer's disease. In vitro enzymatic assays and molecular docking simulations demonstrate that specific enantiomers of NFT, notably (-)-(7'S)-N-feruloyltyramine A, act as direct inhibitors of AChE[1]. By binding directly to the active site of the enzyme, NFT prevents the hydrolysis of acetylcholine, thereby prolonging synaptic neurotransmission[1].

Anti-Neuroinflammatory Signaling (COX-1 / COX-2 Suppression)

Neuroinflammation, driven by the enzymatic oxidation of arachidonic acid into pro-inflammatory prostaglandins, accelerates neuronal death. At highly potent nanomolar concentrations (0.05 μM), N-feruloyltyramine significantly inhibits both COX-1 and COX-2 enzymes[3]. This dual inhibition not only reduces neuro-inflammation but also suppresses downstream P-selectin expression, which is critical for preventing leukocyte-mediated microvascular damage in the brain[3].

Mitochondrial Preservation and Anti-Apoptotic Regulation

Oxidative stress, such as that induced by high-glucose toxicity or hydrogen peroxide ( H2​O2​ ), triggers mitochondrial dysfunction. In neuroblastoma models (Neuro-2a and SH-SY5Y), NFT effectively scavenges reactive oxygen species (ROS) and prevents the collapse of the mitochondrial membrane potential ( ΔΨm​ )[1][2]. Mechanistically, this preservation halts the release of cytochrome c, thereby downregulating the pro-apoptotic cascade driven by p53 and Caspase-3, while simultaneously modulating survival pathways like AKT and JNK[2].

Mechanism cluster_targets Primary Molecular Targets cluster_effects Cellular Outcomes NFT N-feruloyltyramine (NFT) AChE Acetylcholinesterase (AChE) NFT->AChE Inhibits (IC50 ~7.4 µM) COX COX-1 / COX-2 Enzymes NFT->COX Suppresses (0.05 µM) ROS Intracellular ROS Generation NFT->ROS Scavenges / Reduces Mito Mitochondrial Membrane Potential (ΔΨm) NFT->Mito Preserves Survival Neuronal Survival (SH-SY5Y / Neuro-2a) AChE->Survival Cholinergic Deficit COX->Survival Neuroinflammation ROS->Mito Disrupts Apop Apoptotic Factors (p53, Caspase-3) ROS->Apop Activates Mito->Survival Promotes Apop->Survival Induces Death

Fig 1: N-feruloyltyramine multi-target neuroprotective signaling pathway.

Quantitative Efficacy Data

To establish a baseline for in vitro screening, the following table synthesizes the quantitative benchmarks of N-feruloyltyramine across various validated assays[1][3].

Biological Target / AssayCell Line / EnzymeNFT ConcentrationObserved Efficacy / IC50Reference
Neuronal Survival (Rescue) SH-SY5Y Cells50 μM75.98% - 76.61% Survival[1]
AChE Inhibition Purified AChEVariableIC50 = 7.41 ± 1.76 μM[1]
COX-1 Inhibition Purified COX-10.05 μM43% Inhibition[3]
COX-2 Inhibition Purified COX-20.05 μM33% Inhibition[3]

Self-Validating Experimental Workflows

To ensure high reproducibility and scientific rigor, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize the causality behind each step to ensure researchers understand not just what to do, but why the assay is structured this way.

Protocol A: SH-SY5Y Neuroprotection Assay (Oxidative Stress Rescue)

Purpose: To quantify the ability of NFT to rescue human neuroblastoma SH-SY5Y cells from H2​O2​ -induced oxidative apoptosis.

Causality & Design Rationale: SH-SY5Y cells are chosen because they possess human-specific dopaminergic and cholinergic markers, making them highly translatable for neurodegenerative modeling. Pre-treatment with NFT is strictly required before the oxidative insult to allow the compound to activate intracellular Antioxidant Response Elements (ARE) and stabilize the mitochondrial membrane.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Validation Checkpoint: Incubate for 24 hours to ensure cells reach ~70-80% confluence and re-establish focal adhesions.

  • NFT Pre-treatment: Aspirate media and apply NFT dissolved in serum-free DMEM at varying concentrations (10, 25, 50 μM) for 24 hours.

    • Control Causality: Include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent does not induce baseline cytotoxicity.

  • Oxidative Insult: Introduce H2​O2​ (typically 100-200 μM, predetermined via a kill-curve) to the wells for 4 hours.

  • Viability Quantification (CCK-8): Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2 hours. Read absorbance at 450 nm using a microplate reader.

    • Self-Validation: Calculate the Z'-factor using the vehicle control (100% viability) and H2​O2​ -only control (0% rescue). A Z'-factor > 0.5 validates the robustness of the assay.

Protocol S1 1. Cell Seeding SH-SY5Y in 96-well S2 2. NFT Pre-treatment (10-50 µM for 24h) S1->S2 24h Adherence S3 3. Neurotoxic Insult (H2O2 / High Glucose) S2->S3 ARE Activation S4 4. Viability Assay (MTT / CCK-8) S3->S4 2-4h Incubation S5 S5 S4->S5 Absorbance Read

Fig 2: In vitro neurotoxicity rescue assay workflow for N-feruloyltyramine.

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of NFT against Acetylcholinesterase.

Causality & Design Rationale: The Ellman's assay relies on the reaction between thiocholine (produced by AChE hydrolyzing acetylthiocholine) and DTNB to form a yellow anion (5-thio-2-nitrobenzoate). Pre-incubating the enzyme with NFT prior to adding the substrate is critical; it allows the establishment of a steady-state enzyme-inhibitor complex, preventing competitive substrate displacement from skewing the initial velocity ( V0​ ) readings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of AChE (0.03 U/mL), DTNB (0.5 mM), and acetylthiocholine iodide (ATCI, 0.5 mM).

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of AChE solution, and 20 μL of NFT (at serial dilutions). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 1 minute for 10 minutes to capture the linear phase of the reaction.

    • Self-Validation: Ensure the R2 value of the uninhibited control reaction's linear regression (Absorbance vs. Time) is > 0.98. Use Donepezil or Tacrine as a positive control to validate the assay's sensitivity to known inhibitors.

Conclusion

N-feruloyltyramine represents a highly promising, multi-faceted botanical compound for neurodegenerative drug discovery. By concurrently inhibiting AChE, suppressing COX-mediated neuroinflammation, and preserving mitochondrial integrity against oxidative insults, NFT addresses the complex, overlapping pathologies of diseases like Alzheimer's and Parkinson's. Researchers utilizing the self-validating protocols outlined above can reliably quantify these effects, accelerating the translation of HCAAs from in vitro discovery to in vivo preclinical models.

References

  • Neuroprotective and acetylcholinesterase inhibitory activities of alkaloids from Solanum lyratum Thunb.: An in vitro and in silico analyses Source: PubMed / Phytochemistry URL:[Link]

  • Neuroprotective effect of Hibiscus sabdariffa extract against high glucose-induced toxicity in Neuro-2a cells and Caenorhabditis elegans Source: ResearchGate / Nutrition and Healthy Aging URL:[Link]

  • Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum) Source: ACS Publications / Journal of Agricultural and Food Chemistry URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Effects of N-feruloyltyramine

Introduction N-feruloyltyramine, a phenolic amide naturally occurring in various plant species such as Solanum melongena (eggplant), garlic (Allium sativum), and hemp (Cannabis sativa), has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-feruloyltyramine, a phenolic amide naturally occurring in various plant species such as Solanum melongena (eggplant), garlic (Allium sativum), and hemp (Cannabis sativa), has garnered significant attention within the scientific community for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory properties of N-feruloyltyramine, delving into its mechanisms of action and detailing the experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this promising natural compound.[4]

Physicochemical Properties and Bioavailability

N-feruloyltyramine (also known as Moupinamide or Alfrutamide) is structurally characterized by a ferulic acid moiety linked to a tyramine molecule via an amide bond.[1][4] This structure confers upon it notable antioxidant potential. While research on its bioavailability is ongoing, studies on similar phenolic amides suggest that absorption may be limited, with a significant portion being metabolized by both host enzymes and the gut microbiota.[3][5] Understanding its metabolic fate is crucial for designing effective in vivo studies and therapeutic applications.

Antioxidant Mechanisms and a ssessment

N-feruloyltyramine exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The phenolic hydroxyl group in the ferulic acid moiety of N-feruloyltyramine is a key contributor to its ability to donate a hydrogen atom to neutralize free radicals. This activity can be quantified using standard in vitro assays.

This assay measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][6]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of N-feruloyltyramine in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each N-feruloyltyramine concentration.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with N-feruloyltyramine.

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of N-feruloyltyramine.

This assay is based on the ability of antioxidants to quench the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[6][8]

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of N-feruloyltyramine to 1 mL of the diluted ABTS radical solution.

  • Measurement:

    • Measure the absorbance at 734 nm after 6 minutes.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity and Modulation of the Nrf2 Pathway

Beyond direct scavenging, N-feruloyltyramine protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like N-feruloyltyramine, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[9][10]

This assay measures the ability of N-feruloyltyramine to mitigate intracellular ROS levels, often induced by an oxidizing agent like hydrogen peroxide (H₂O₂).[11]

  • Cell Culture and Treatment:

    • Seed cells (e.g., human neuroblastoma SK-N-SH or hepatoma HepG2 cells) in a 96-well black plate and allow them to adhere.[11][12]

    • Pre-treat the cells with various concentrations of N-feruloyltyramine for a specified period (e.g., 3 hours).[11]

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a solution of H₂O₂ to the cells.

  • ROS Measurement:

    • Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Analysis:

    • Compare the fluorescence levels in cells treated with N-feruloyltyramine and H₂O₂ to those treated with H₂O₂ alone to determine the percentage of ROS reduction.

This technique is used to quantify the expression levels of key proteins in the Nrf2 pathway.[13][14][15][16]

  • Cell Lysis and Protein Quantification:

    • Treat cells with N-feruloyltyramine for an appropriate duration.

    • Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

    • Determine the protein concentration using a standard method like the Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or Lamin A/C.[13]

Diagram: Nrf2 Signaling Pathway Activation by N-feruloyltyramine

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFT N-feruloyltyramine Keap1_Nrf2 Keap1-Nrf2 Complex NFT->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Promotes transcription Protection Cellular Protection HO1->Protection Nrf2_n->ARE Binds to

Caption: Nrf2 pathway activation by N-feruloyltyramine leading to cellular protection.

Anti-inflammatory Mechanisms and Assessment

Chronic inflammation is a key contributor to various diseases. N-feruloyltyramine exhibits potent anti-inflammatory properties by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17]

Inhibition of Inflammatory Mediators

In inflammatory conditions, cells like macrophages produce excessive amounts of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). N-feruloyltyramine has been shown to inhibit the production of these molecules.[1][17]

This colorimetric assay measures nitrite (a stable product of NO), in cell culture supernatants.[18][19][20]

  • Cell Culture and Stimulation:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with N-feruloyltyramine for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).[17]

  • Sample Collection:

    • After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying PGE2 levels in cell culture supernatants.[21][22][23][24]

  • Sample Preparation:

    • Culture and treat RAW 264.7 macrophages with N-feruloyltyramine and LPS as described for the NO assay.

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for a commercial PGE2 ELISA kit. This typically involves competitive binding between the PGE2 in the sample and a labeled PGE2 conjugate for a limited number of antibody binding sites.

  • Measurement and Analysis:

    • Measure the absorbance using a microplate reader.

    • Calculate the PGE2 concentration based on a standard curve.

Modulation of NF-κB and MAPK Signaling Pathways

N-feruloyltyramine's inhibitory effect on NO and PGE2 production is mediated by its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes whose transcription is largely controlled by the NF-κB and MAPK signaling pathways.[25][17][26]

N-feruloyltyramine has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[14] Additionally, it can suppress the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[17]

This protocol allows for the assessment of the activation state of these signaling pathways.

  • Protein Extraction and Quantification:

    • Treat RAW 264.7 cells with N-feruloyltyramine and LPS for appropriate time points (e.g., 30-60 minutes for phosphorylation events).

    • Prepare whole-cell lysates or nuclear/cytoplasmic fractions.

    • Quantify protein concentration.

  • SDS-PAGE and Immunoblotting:

    • Perform SDS-PAGE and protein transfer as previously described.

    • Use primary antibodies specific for:

      • Phospho-IκBα and total IκBα

      • NF-κB p65 (for nuclear translocation)

      • Phospho-JNK and total JNK

  • Analysis:

    • Quantify the levels of phosphorylated proteins relative to their total protein counterparts to determine the extent of pathway activation. For NF-κB p65, compare its levels in the nuclear and cytoplasmic fractions.

Diagram: Anti-inflammatory Signaling Pathways Modulated by N-feruloyltyramine

Anti_inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IkB_NFkB IκBα-NF-κB Complex TLR4->IkB_NFkB NFT N-feruloyltyramine pJNK p-JNK NFT->pJNK Inhibits pIkB p-IκBα NFT->pIkB Inhibits JNK->pJNK Phosphorylation AP1 AP-1 pJNK->AP1 Activates iNOS_COX2 iNOS & COX-2 Gene Expression AP1->iNOS_COX2 Promotes IkB IκBα NFkB_p65 NF-κB p65 NFkB_p65_n NF-κB p65 NFkB_p65->NFkB_p65_n Nuclear Translocation IkB_NFkB->pIkB Phosphorylation pIkB->NFkB_p65 Releases NFkB_p65_n->iNOS_COX2 Promotes NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation

Caption: N-feruloyltyramine inhibits inflammatory pathways by targeting MAPK and NF-κB.

Summary of Quantitative Data

Activity Assay Cell Line IC50 / Effect Reference
AntioxidantDPPH Scavenging-Not specified in provided abstracts[1]
Anti-inflammatoryNO Production InhibitionLPS-stimulated BV-2 cellsIC50 = 17.36 µM[1]
Anti-inflammatoryP-selectin Expression SuppressionPlatelets31% suppression at 0.05 µM[25]
Anti-inflammatoryCOX-1 Inhibition-43% inhibition at 0.05 µM[25][26]
Anti-inflammatoryCOX-2 Inhibition-33% inhibition at 0.05 µM[25][26]
CytotoxicityProliferation InhibitionHepG2 cellsIC50 = 194 µM[12]

Conclusion

N-feruloyltyramine is a multifaceted natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of oxidative stress- and inflammation-related diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to explore and validate the therapeutic potential of N-feruloyltyramine. As our understanding of its biological activities deepens, so too will the opportunities for its application in novel pharmaceutical and nutraceutical formulations.

References

  • ALPCO Diagnostics. (n.d.). PGE2 ELISA. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 ELISA IB09648. Retrieved from [Link]

  • Kubes, P., & Granger, D. N. (1996). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. Methods in Molecular Biology, 57, 317-324. [Link]

  • Ling, Y., et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chemico-Biological Interactions, 235, 56-62. [Link]

  • Gao, X., et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Food and Chemical Toxicology, 130, 130-141. [Link]

  • Zweier, J. L., et al. (1999). Direct measurement of nitric oxide generation from nitric oxide synthase. Proceedings of the National Academy of Sciences, 96(11), 6059-6063. [Link]

  • Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Enzymology, 319, 436-453. [Link]

  • Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Undergraduate Theses and Capstone Projects. 54. [Link]

  • Cuadrado, I., et al. (2019). Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. Frontiers in Immunology, 10, 1989. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. Retrieved from [Link]

  • Ling, Y., et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chemico-Biological Interactions, 235, 56-62. [Link]

  • Park, J. B. (2009). Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). Journal of Agricultural and Food Chemistry, 57(21), 10022-10027. [Link]

  • Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]

  • Chen, J., et al. (2021). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Journal of Ethnopharmacology, 278, 114283. [Link]

  • Ghosh, J., et al. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Chemistry & Biodiversity, 20(12), e202301338. [Link]

  • Park, J. B. (2009). Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum). Journal of Agricultural and Food Chemistry, 57(21), 10022-10027. [Link]

  • FooDB. (2010). Showing Compound N-cis-Feruloyltyramine (FDB015259). Retrieved from [Link]

  • Di Paola, R., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. International Journal of Molecular Sciences, 24(14), 11520. [Link]

  • ResearchGate. (n.d.). Western blotting analysis of Nrf2 in nuclear extracts. Retrieved from [Link]

  • Kim, D., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(18), 4099. [Link]

  • Gouveia, S., et al. (2022). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering, 10(1), 314-323. [Link]

  • Lin, H. Y., & Chen, C. C. (2003). Nitric oxide modulates pro- and anti-inflammatory cytokines in lipopolysaccharide-activated macrophages. The Kaohsiung Journal of Medical Sciences, 19(9), 437-445. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Protocols.io. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Methods in Molecular Biology, 1139, 139-146. [Link]

  • Shlisky, J., et al. (2026). Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review. Journal of Dietary Supplements, 23(1), 101-117. [Link]

  • Shlisky, J., et al. (2025). Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine - A Narrative Review. Journal of Dietary Supplements. [Link]

  • ResearchGate. (n.d.). Western blot (WB) analysis and densitometric quantification of NF-κB... Retrieved from [Link]

  • de Almeida, A. C. S., et al. (2011). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Revista Brasileira de Farmacognosia, 21(4), 589-593. [Link]

  • Ahmed, S. M. U., et al. (2026). Nrf2 Activation in Inflammatory Diseases: A Review of Natural and Synthetic Modulators. Journal of Inflammation Research, 19, 147-165. [Link]

  • Trovato, A., et al. (2019). Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders. Frontiers in Pharmacology, 10, 111. [Link]

Sources

Protocols & Analytical Methods

Method

Total Chemical Synthesis and Biocatalytic Preparation of N-Feruloyltyramine: Application Notes &amp; Protocols

[label="P-Selectin\nExpression", fill Elaborating Reaction Causing I'm expanding the causal explanations for both the chemical and biocatalytic synthesis procedures. For the chemical method, I'm elucidating why EDC/HOBt...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="P-Selectin\nExpression", fill

Elaborating Reaction Causing

I'm expanding the causal explanations for both the chemical and biocatalytic synthesis procedures. For the chemical method, I'm elucidating why EDC/HOBt coupling is preferable to acyl chloride generation, highlighting how the formation of a stable active ester increases yields. I'm also describing the role of DIPEA in deprotonating the amine. With the biocatalytic method, I'm specifying the use of Lipozyme TL IM as a green alternative and explaining how the 6:1 molar ratio of ferulic acid to tyramine HCl drives amide synthesis.

Adding Self-Validation Steps

I'm now integrating a self-validation section into the chemical synthesis protocol. This will include an in-process quality control (IPQC) step using TLC, to ensure active ester formation and subsequent coupling, which aims to validate the methodology. I've also verified the URLs from search results to be used in the references.

Introduction & Scientific Rationale

N-Feruloyltyramine (also known as moupinamide) is a naturally occurring hydroxycinnamic acid amide (HCAA) found in plants such as garlic (Allium sativum) and various solanaceous species [1.5],[1]. In pharmaceutical research, it has garnered significant attention due to its potent biological activities, including the suppression of P-selectin expression on platelets via the direct inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes[2].

While N-feruloyltyramine can be extracted from natural sources, the yield is exceptionally low (typically 5–35 mg per kg of plant material)[2]. This necessitates robust, scalable total synthesis pathways to supply sufficient quantities for preclinical and clinical drug development[3]. This application note details two field-proven synthetic modalities: a traditional Chemical Amide Coupling and a green Biocatalytic Synthesis .

BioMechanism NFT N-Feruloyltyramine COX COX-1 & COX-2 Enzymes NFT->COX Inhibits TXA2 Thromboxane A2 Synthesis COX->TXA2 Catalyzes PSEL P-Selectin Expression TXA2->PSEL Upregulates PLAT Platelet Activation PSEL->PLAT Triggers

Caption: Inhibitory mechanism of N-feruloyltyramine on COX enzymes and platelet activation.

Mechanistic Insights & Pathway Selection

The synthesis of N-feruloyltyramine fundamentally relies on the condensation of the carboxylic acid group of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with the primary amine of tyramine[4].

  • Chemical Activation (EDC/HOBt): Direct condensation requires extreme heat, which degrades the phenolic compounds. Therefore, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group. Because EDC intermediates are prone to hydrolysis, Hydroxybenzotriazole (HOBt) is added to form a highly reactive, yet stable, active ester. This specific causality guarantees high conversion rates without requiring harsh acyl chlorides, which could inadvertently polymerize the unprotected phenolic hydroxyl groups.

  • Biocatalytic Condensation: Utilizing an immobilized lipase (Lipozyme TL IM) offers a sustainable alternative[5]. Lipases naturally hydrolyze lipids, but in micro-aqueous or specific solvent environments with a high molar excess of the acid donor, the equilibrium is forced toward amide bond formation[6].

ChemSynthesis A Ferulic Acid + Tyramine HCl B Carboxyl Activation (EDC·HCl, HOBt, DMF, 0°C) A->B C Amide Coupling (DIPEA, RT, 18h) B->C D Liquid-Liquid Extraction (EtOAc / H2O) C->D E Flash Chromatography (Silica Gel) D->E F Pure N-Feruloyltyramine (>95% Purity) E->F

Caption: Workflow for the chemical synthesis of N-feruloyltyramine via EDC/HOBt coupling.

Experimental Protocols

Protocol A: Total Chemical Synthesis via Amide Coupling

This method is highly scalable and provides excellent yields for preclinical batch manufacturing.

Materials & Reagents:

  • trans-Ferulic acid (1.0 eq)

  • Tyramine hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 10.0 mmol of trans-ferulic acid in 25 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

  • Esterification: Add 12.0 mmol of EDC·HCl and 12.0 mmol of HOBt to the solution. Stir at 0°C for 30 minutes. Causality: The low temperature prevents the thermal degradation of the O-acylisourea intermediate before HOBt can successfully trap it.

  • Amine Liberation & Coupling: In a separate vial, suspend 11.0 mmol of tyramine hydrochloride in 10 mL of DMF and add 30.0 mmol of DIPEA. Sonicate briefly until dissolved. Add this solution dropwise to the activated ferulic acid mixture. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the primary amine of tyramine to act as a potent nucleophile.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 18 hours.

  • Self-Validation Checkpoint (IPQC): At t=4 hours, spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the ferulic acid spot (UV active, lower Rf​ ) and the emergence of a new, higher Rf​ spot indicates successful coupling. If unreacted tyramine remains (ninhydrin positive), add an additional 0.5 eq of DIPEA.

  • Work-up: Quench the reaction by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted tyramine and DIPEA), saturated NaHCO3​ (to remove unreacted ferulic acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate pure N-feruloyltyramine.

Protocol B: Green Biocatalytic Synthesis

Optimized for environmentally conscious synthesis utilizing immobilized enzymes[5],[6].

Step-by-Step Methodology:

  • Preparation: In a jacketed reaction vessel, combine 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and tyramine hydrochloride in a strict 6:1 molar ratio [6]. Causality: A massive excess of the acyl donor is thermodynamically required to drive the equilibrium toward amide synthesis and overcome the hydrolytic reverse reaction naturally favored by lipases.

  • Catalysis: Add 250 mg of Lipozyme TL IM (immobilized lipase) per mmol of tyramine.

  • Incubation: Stir the mixture at exactly 40°C for 48 hours. Causality: 40°C maximizes enzyme kinetics while preventing the thermal denaturation of the lipase protein structure[3].

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with cold t-BuOH and reused).

  • Purification: Concentrate the filtrate and subject it to reversed-phase HPLC to separate the product from the excess ferulic acid.

Data Presentation & Analytical Validation

To ensure rigorous quality control, the synthesized N-feruloyltyramine must be validated against standardized analytical parameters.

Table 1: Comparison of Synthesis Modalities
ParameterChemical Amide CouplingBiocatalytic Synthesis
Catalyst / Reagent EDC·HCl, HOBt, DIPEALipozyme TL IM
Solvent Anhydrous DMFSolvent-free or t-BuOH
Molar Ratio (Acid:Amine) 1.0 : 1.16.0 : 1.0
Temperature 0°C transitioning to 25°C40°C
Reaction Time 18 hours48 hours
Typical Yield 80% – 85%~93.5%
Scalability High (Gram to Kilogram scale)Moderate (Limited by enzyme costs)
Table 2: HPLC-UV Analytical Parameters[6],[2]
ParameterStandardized Condition
Stationary Phase Reversed-phase C18 (e.g., Nova-Pak C18, 150 × 2.1 mm, 4 μm)
Mobile Phase Acetonitrile : Disodium hydrogen phosphate (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm – 320 nm (UV)
Expected Retention Time ~12.0 minutes
Spectroscopic Characterization Signatures
  • LC-MS/MS: The expected parent ion is observed at m/z 314 [M+H]+ or m/z 312 [M−H]− . Fragmentation yields signature product ions at m/z 178 (ferulic aldehyde moiety) and m/z 137 (tyramine moiety)[2].

  • 1H NMR (DMSO- d6​ , 400 MHz): Confirmatory signals include the methoxy protons at ~3.80 ppm (s, 3H), the trans-alkene protons at ~6.44 ppm (d, J=15.8 Hz, 1H) and ~7.32 ppm (d, J=15.8 Hz, 1H), and the distinct amide NH triplet at ~8.00 ppm.

References

  • Taylor & Francis. Lipase catalysed synthesis of N-trans-feruloyltyramine and a quantitative HPLC-UV method for analysis. Available at:[Link]

  • Sci-Hub / ResearchGate. Lipase catalysed synthesis of N-trans-feruloyltyramine and a quantitative HPLC-UV method for analysis. Available at: [Link]

  • RTI International / NIMH Chemical Synthesis and Drug Supply Program. Compound Information Page: N-Feruloyltyramine. Available at: [Link]

  • ACS Publications. Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). Available at: [Link]

  • National Institutes of Health (NIH). Production of Coumaroylserotonin and Feruloylserotonin in Transgenic Rice Expressing Pepper Hydroxycinnamoyl-Coenzyme A. Available at:[Link]

  • ResearchGate. Lipase catalysed synthesis of N-trans-feruloyltyramine and a quantitative HPLC-UV method for analysis. Available at: [Link]

Sources

Application

In vitro cell culture assays for N-feruloyltyramine cytotoxicity

Application Notes and Protocols for In Vitro Cell Culture Assays for N-feruloyltyramine Cytotoxicity Introduction: Unveiling the Cytotoxic Potential of N-feruloyltyramine N-feruloyltyramine, a naturally occurring phenoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for In Vitro Cell Culture Assays for N-feruloyltyramine Cytotoxicity

Introduction: Unveiling the Cytotoxic Potential of N-feruloyltyramine

N-feruloyltyramine, a naturally occurring phenolic amide found in various plants, including garlic (Allium sativum) and hemp seed, has garnered scientific interest for its diverse biological activities.[1][2] These activities range from antioxidant and anti-inflammatory effects to potential anticancer properties.[3][4][5] Preliminary studies have indicated that N-feruloyltyramine can inhibit the proliferation of cancer cells, such as the human liver cancer cell line HepG2, suggesting its potential as a candidate for further investigation in oncology drug discovery.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a suite of in vitro cell culture-based assays to rigorously evaluate the cytotoxic potential of N-feruloyltyramine. The protocols detailed herein are designed to not only quantify the dose-dependent cytotoxic effects of this compound but also to elucidate the underlying mechanisms of cell death, such as apoptosis and necrosis. By employing a multi-parametric approach, researchers can build a robust and reliable profile of N-feruloyltyramine's cellular effects.

I. Foundational Assays for Determining Cytotoxicity

The initial assessment of a novel compound's bioactivity involves determining its cytotoxic concentration range. This is crucial for establishing the compound's potency and for designing subsequent mechanistic studies. Two widely adopted and complementary assays for this purpose are the MTT and LDH assays.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[6] It is a colorimetric assay that provides an indication of a cell population's metabolic activity, which in most cases, correlates with cell viability.[7][8] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[6]

Materials:

  • Selected cancer cell line (e.g., HepG2 - human liver cancer) and a non-cancerous cell line (e.g., L02 - normal human liver cell line) for assessing selective cytotoxicity.[3]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • N-feruloyltyramine (dissolved in DMSO to create a stock solution).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-feruloyltyramine in complete culture medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted N-feruloyltyramine solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest N-feruloyltyramine concentration) and a negative control (medium only). A known cytotoxic agent like Tamoxifen can be used as a positive control.[7]

  • Incubation: Incubate the plate for desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[8][9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percent viability against the log of N-feruloyltyramine concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

B. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[6][10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11] The released LDH activity is measured through a coupled enzymatic reaction that results in the formation of a colored product, which is proportional to the number of damaged cells.[11][12]

Materials:

  • Cells seeded and treated with N-feruloyltyramine in a 96-well plate as described for the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Sample Collection: After the desired incubation period with N-feruloyltyramine, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[12]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[12]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[12]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11][12]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit): % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Parameter HepG2 (Human Liver Cancer) L02 (Normal Human Liver)
Seeding Density (cells/well in 96-well plate) 5,000 - 10,0008,000 - 15,000
Incubation Time with N-feruloyltyramine 24, 48, 72 hours24, 48, 72 hours
N-feruloyltyramine Concentration Range 10 - 500 µM (based on literature)[3][13]10 - 500 µM
Table 1: Recommended starting conditions for cytotoxicity assays.

II. Mechanistic Assays: Delving into the Mode of Cell Death

Once the cytotoxic effects of N-feruloyltyramine have been established, the next critical step is to investigate the mechanism by which it induces cell death. The following assays are instrumental in distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) and in identifying key molecular events in these pathways.

A. Caspase Activity Assays: Probing the Apoptotic Cascade

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[14] Luminescent or colorimetric assays that measure the activity of these caspases provide a quantitative measure of apoptosis induction.[14][15]

Materials:

  • Cells seeded in a 96-well white-walled plate and treated with N-feruloyltyramine.

  • Caspase-Glo® 3/7 Assay System.

  • Luminometer.

Procedure:

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[15]

  • Data Acquisition: Measure the luminescence of each sample using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as a fold change in caspase activity in treated cells compared to untreated controls.

B. Reactive Oxygen Species (ROS) Detection: Assessing Oxidative Stress

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can induce cellular damage and trigger apoptosis.[16][17] N-feruloyltyramine has known antioxidant properties, but at certain concentrations, it may also induce ROS production, leading to cytotoxicity.[3][4] Assays using cell-permeable fluorescent probes like DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) can be used to measure intracellular ROS levels.[17]

Materials:

  • Cells seeded in a 96-well plate and treated with N-feruloyltyramine.

  • ROS Detection Assay Kit (containing a cell-permeable ROS-sensitive dye like DCFH-DA).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Staining: After treatment with N-feruloyltyramine, remove the culture medium and wash the cells with PBS. Add the ROS-sensitive dye solution (e.g., 1X ROS Label) to the cells and incubate for 30-60 minutes at 37°C in the dark.[16][18]

  • Washing: Remove the dye solution and wash the cells gently with PBS to remove any unloaded dye.[17]

  • Data Acquisition: Add PBS or an appropriate assay buffer to the wells and measure the fluorescence intensity using a fluorescence microplate reader (e.g., Ex/Em 495/529 nm for DCF).[16][17] Alternatively, visualize the cells under a fluorescence microscope.

Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Results are typically expressed as a percentage increase in ROS levels in treated cells compared to untreated controls.

C. Mitochondrial Membrane Potential (ΔΨm) Assay: Investigating Mitochondrial Involvement

The disruption of the mitochondrial membrane potential is an early event in apoptosis.[19] Fluorescent dyes like JC-1 or Rhodamine 123 are used to monitor changes in ΔΨm.[20] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

  • Cells seeded in a 96-well plate and treated with N-feruloyltyramine.

  • JC-10 Mitochondrial Membrane Potential Assay Kit.

  • Fluorescence microplate reader.

Procedure:

  • Dye Loading: After treatment, remove the culture medium and add the working solution of the JC-10 dye to each well. Incubate for 15-30 minutes at 37°C.[21]

  • Washing: Remove the dye solution and wash the cells with the provided assay buffer.

  • Data Acquisition: Measure the fluorescence intensity at two wavelengths: one for the green monomers (e.g., Ex/Em ~490/525 nm) and one for the red aggregates (e.g., Ex/Em ~540/590 nm).

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio in treated cells compared to control cells indicates a loss of ΔΨm and the induction of apoptosis.

III. Visualizing the Process and Potential Pathways

Visual aids are indispensable for understanding complex experimental workflows and biological pathways.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_primary Primary Assays cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., HepG2, L02) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep N-feruloyltyramine Stock Solution treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase 3/7 Assay (Apoptosis) treatment->caspase ros ROS Detection (Oxidative Stress) treatment->ros mmp MMP Assay (Mitochondrial Health) treatment->mmp data_acq Data Acquisition (Spectrophotometry, Luminometry, Fluorometry) mtt->data_acq ldh->data_acq caspase->data_acq ros->data_acq mmp->data_acq ic50 IC50 Determination data_acq->ic50 mechanism Mechanism Elucidation data_acq->mechanism signaling_pathway cluster_cell Cancer Cell NFT N-feruloyltyramine ROS ↑ Intracellular ROS NFT->ROS NFkB NF-κB Pathway (Inhibition) NFT->NFkB MAPK MAPK/ERK Pathway (Modulation) NFT->MAPK Mito Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Prolif ↓ Cell Proliferation NFkB->Prolif MAPK->Apoptosis MAPK->Prolif

A putative signaling pathway illustrating how N-feruloyltyramine may induce apoptosis in cancer cells.

IV. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro evaluation of N-feruloyltyramine's cytotoxic properties. By systematically assessing cell viability, membrane integrity, and key markers of apoptosis and oxidative stress, researchers can gain valuable insights into the compound's potential as an anticancer agent. The observed selective cytotoxicity against cancer cells, as suggested in the literature, warrants further investigation. [3]Future studies should aim to validate these findings in a broader panel of cancer cell lines and eventually in preclinical in vivo models. Furthermore, dissecting the precise molecular targets and signaling pathways, such as the NF-κB and MAPK/ERK pathways, will be crucial for the rational development of N-feruloyltyramine as a therapeutic lead. [21][25]

References

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Gao, X., et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Food and Chemical Toxicology, 130, 130-141. Retrieved from [Link]

  • OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Technical Bulletin. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Park, J. B. (2009). Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). Journal of Agricultural and Food Chemistry, 57(20), 9414-9419. Retrieved from [Link]

  • Park, J. B. (2009). Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum). PubMed. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Seglab, F. S., et al. (2024). 2.8. Cell Culture and MTT Cell Cytotoxicity Assay. Bio-protocol. Retrieved from [Link]

  • Stoddart, M. J. (2011). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). N-trans-Feruloyltyramine. Retrieved from [Link]

  • Gao, Y., et al. (2022). N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis. PMC. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-10 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]

  • Dai, J., et al. (2020). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Pharmacology. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • Sriram, V., et al. (2012). Caspase Protocols in Mice. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (2017). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

  • K Khor, T. O., et al. (2021). Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer. MDPI. Retrieved from [Link]

  • Saha, S., et al. (2021). Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Resolving HPLC co-elution issues with N-feruloyltyramine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation, quantification, and validation of phenolic amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation, quantification, and validation of phenolic amides.

N-feruloyltyramine is a highly potent bioactive alkaloid widely studied for its ability to suppress P-selectin expression via the inhibition of cyclooxygenase (COX) enzymes (1[1]). However, its structural features—a feruloyl moiety coupled to a tyramine backbone—make it notoriously difficult to separate chromatographically. It is highly prone to co-elution with geometric isomers (cis/trans) and structurally analogous plant metabolites like N-p-coumaroyltyramine.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and chemical causality behind these co-elution events and provide self-validating protocols to ensure absolute peak purity in your assays.

The Root Causes of Co-Elution: A Mechanistic View

When you observe peak shoulders or merged peaks during the HPLC analysis of N-feruloyltyramine, the co-eluting culprits typically fall into two categories:

  • Geometric Isomerism (cis vs. trans): N-feruloyltyramine naturally exists predominantly in the trans configuration. However, exposure to ambient UV light induces photo-isomerization to the cis form. Because their polarities are nearly identical, standard hydrophobic dispersion forces (like those in a basic C18 column) fail to resolve them.

  • Analogous Plant Metabolites: Extracts from Allium sativum (garlic) or Tribulus terrestris contain a complex suite of hydroxycinnamoyltyramines (2[2]). Compounds like N-p-coumaroyltyramine differ from N-feruloyltyramine by only a single methoxy group, resulting in highly similar partitioning behaviors.

Quantitative Data: Chromatographic & Biological Profiles

To effectively troubleshoot, you must know the expected behavior of your analytes. Below is a summary of retention behaviors and diagnostic mass spectrometry fragments used to distinguish these closely related compounds.

Table 1: Comparative Chromatographic & Mass Spectrometry Data for Phenolic Amides

CompoundIsocratic Rt (min)Gradient Rt (min)Precursor Ion[M+H]⁺Key MS/MS Fragments
trans-N-p-coumaroyltyramine 11.85.88m/z 284m/z 147, 121
trans-N-feruloyltyramine 13.96.04m/z 314m/z 177, 121

(Note: Isocratic data based on 35% Methanol with 0.5% TFA at 0.8 mL/min (3[3]). Gradient data based on a complex 16-min elution profile (2[2]). MS/MS fragments confirm the cleavage of the amide bond yielding the feruloyl/coumaroyl moiety (4[4]).)

Table 2: Biological Activity Profile of N-Feruloyltyramine

TargetTest ConcentrationInhibition/Suppression (%)Pharmacological Significance
COX-1 Enzyme 0.05 μM43%Primary mechanism for platelet regulation
COX-2 Enzyme 0.05 μM33%Modulation of inflammatory pathways
P-Selectin 0.05 μM31%Suppresses platelet activation and aggregation

(Data derived from P-selectin expression suppressor studies in Allium sativum extracts (1[1]).)

Step-by-Step Methodology: Self-Validating HPLC-MS/MS Protocol

To resolve co-elution, we must manipulate the chemical microenvironment of the column. This protocol utilizes a highly acidic mobile phase and orthogonal MS/MS detection to create a self-validating analytical system.

Step 1: Sample Preparation & Protection Extract your plant matrix (e.g., Allium sativum or Tribulus terrestris) using methanol, followed by partitioning with ethyl acetate (1[1]). Reconstitute the dried fraction in 10% ethanol. Causality: You must perform this step in low-light conditions and store the samples in amber vials. This prevents the UV-catalyzed photo-isomerization of trans-N-feruloyltyramine into the cis-isomer, immediately eliminating one major source of co-elution.

Step 2: Stationary Phase Selection Install a fully endcapped C18 column (e.g., Wakosil II 3C18HG, 150 × 4.6 mm) or an endcapped C8 column (5[5]). Causality: Endcapping is non-negotiable. It minimizes secondary interactions between the basic tyramine nitrogen and residual acidic silanols on the silica support, which otherwise causes severe peak tailing and peak merging. If cis/trans isomers still co-elute, switch to a Pentafluorophenyl (PFP) column, which provides superior shape selectivity via π−π interactions.

Step 3: Mobile Phase Optimization

  • Solvent A: HPLC-grade Water containing 0.5% Trifluoroacetic Acid (TFA).

  • Solvent B: HPLC-grade Methanol containing 0.5% TFA. Causality: N-feruloyltyramine possesses phenolic hydroxyl groups (pKa ~9.5). The high concentration of TFA (pH < 2.5) completely suppresses the ionization of these hydroxyls and protonates the amide nitrogen (3[3]). Locking the molecule into a single ionization state ensures sharp, reproducible peak shapes.

Step 4: Gradient Elution Profile Run a shallow linear gradient from 30% B to 70% B over 45 minutes at a flow rate of 0.8 mL/min (3[3]). Maintain the column compartment strictly at 30 °C. Causality: A shallow gradient maximizes the thermodynamic partitioning differences between structurally similar analogs (like N-p-coumaroyltyramine) that differ by only a single methoxy group.

Step 5: Orthogonal Validation (Self-Validating System) Monitor UV absorbance at 320 nm (optimal for the feruloyl conjugated system). Simultaneously, route the eluent to an ESI-MS/MS system. Set the precursor ion to m/z 314.14 and monitor the diagnostic MRM transition to m/z 177.05 (4[4]). Causality: This guarantees that even if a UV peak partially overlaps with an unknown matrix interference, the specific mass transition acts as an orthogonal validator, ensuring accurate quantification.

Workflow & Mechanism Visualizations

HPLC_Troubleshooting Start Co-elution Detected (N-feruloyltyramine) CheckPeak Analyze Peak Shape Is it a shoulder or merged peaks? Start->CheckPeak Shoulder Shoulder Peak (Likely cis/trans isomers) CheckPeak->Shoulder Merged Merged Peaks (Likely structural analogs) CheckPeak->Merged Action1 Switch to PFP Column (Enhance shape selectivity) Shoulder->Action1 Action2 Adjust pH to ~2.5 (0.1% Formic Acid/TFA) Merged->Action2 Validate Orthogonal Validation (LC-MS/MS m/z 314 -> 177) Action1->Validate Action3 Shallow Methanol Gradient (e.g., 30-70% over 45 min) Action2->Action3 Action3->Validate

Logical decision tree for troubleshooting N-feruloyltyramine co-elution in HPLC.

Mechanism NFT N-feruloyltyramine (0.05 μM) COX COX-1 & COX-2 Enzymes (Inhibited by 43% & 33%) NFT->COX Inhibits Prostaglandins Prostaglandin Synthesis (Decreased) COX->Prostaglandins Reduces PSelectin P-Selectin Expression (Suppressed by 31%) Prostaglandins->PSelectin Downregulates Platelets Platelet Activation & Aggregation (Reduced) PSelectin->Platelets Prevents

Pharmacological pathway of P-selectin suppression by N-feruloyltyramine.

Frequently Asked Questions (FAQs)

Q: My retention times are drifting, and N-feruloyltyramine is beginning to merge with N-p-coumaroyltyramine. How do I stabilize the method? A: Retention time drift for phenolic amides is almost always driven by inadequate column temperature control or a loss of buffering capacity. Ensure your column oven is strictly calibrated (e.g., 30 °C). Furthermore, verify that your mobile phase modifier (e.g., TFA or Formic Acid) is freshly prepared. Evaporation of the volatile acid alters the pH, leading to partial ionization of the phenolic rings, which drastically shifts retention times and causes co-elution.

Q: Can I use Acetonitrile instead of Methanol for the organic modifier? A: Yes, acetonitrile can be used and often provides lower system backpressure (5[5]). However, methanol is a protic solvent that can hydrogen-bond with the phenolic hydroxyls and the amide group of N-feruloyltyramine. This specific hydrogen-bonding interaction often provides better selectivity ( α ) for separating closely related phenolic amides compared to the aprotic nature of acetonitrile. If you are struggling with co-elution in acetonitrile, switching to methanol is a highly recommended first step.

Q: I am observing a split peak on my purified N-feruloyltyramine standard. Is my column degrading? A: Not necessarily. This is a classic presentation of cis/trans isomerization. N-feruloyltyramine naturally exists in the trans configuration, but exposure to light induces isomerization to the cis form. Because their polarities are nearly identical, they closely co-elute, often appearing as a split peak or a leading shoulder. Store all standards in amber vials and prepare samples in low-light conditions to prevent this.

References

  • Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum) | Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Full article: Lipase catalysed synthesis of N-trans-feruloyltyramine and a quantitative HPLC-UV method for analysis - Taylor & Francis.[Link]

  • Induction of N-Hydroxycinnamoyltyramine Synthesis and Tyramine N-Hydroxycinnamoyltransferase (THT) Activity by Wounding - Taylor & Francis.[Link]

  • Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract - PMC.[Link]

  • Green Extraction-Assisted Pseudo-Targeted Profile of Alkaloids in Lotus Seed Epicarp Based on UPLC-QTOF MS with IDA - MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Feruloyltyramine Stability in DMSO Stock Solutions

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of phenolic alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of phenolic alkaloids. N-feruloyltyramine—a potent bioactive compound known for its antioxidant capacity, protection against H₂O₂-induced cytotoxicity, and COX-1/COX-2 inhibition[1][2]—is notoriously sensitive to improper handling.

While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for hydrophobic small molecules[3], it is not an inert bystander. This guide dissects the physical chemistry of DMSO-compound interactions and provides self-validating protocols to ensure the absolute integrity of your N-feruloyltyramine stock solutions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-feruloyltyramine stock solution developed a yellow/brown tint after a few weeks at -20°C. Is it still viable?

A: No, discard it. The color change is a macroscopic indicator of chemical degradation, specifically the auto-oxidation of the phenolic hydroxyl groups on the feruloyl and tyramine moieties.

  • The Causality: Standard molecular biology grade DMSO contains dissolved oxygen. Even at -20°C, trace transition metals in lower-purity DMSO can catalyze the oxidation of phenols into highly reactive quinone derivatives. Once oxidized, the compound loses its hydrogen-donating antioxidant capacity, rendering your biological assay results artifactual[1][4].

  • The Fix: Always use high-purity, anhydrous DMSO (>99.9%), purge the headspace of your storage vials with an inert gas (Argon or Nitrogen), and store in amber vials to prevent photo-oxidation.

Q2: I observe microscopic crystals at the bottom of my tube after thawing. Vortexing doesn't seem to fully redissolve them. Why?

A: You are observing a thermodynamic shift caused by water uptake and solute exclusion .

  • The Causality: DMSO is highly hygroscopic[5]. Every time you open a cold vial, ambient humidity condenses and is absorbed into the solvent. The introduction of water drastically increases the polarity of the solvent system, lowering the solubility threshold for hydrophobic compounds like N-feruloyltyramine[6]. Furthermore, during freezing, DMSO crystallizes (melting point is ~18.5°C), pushing the solute into the remaining liquid phase. This creates localized pockets of supersaturation. When the compound precipitates out in these high-concentration zones, it often forms a lower-energy, highly stable crystalline polymorph that is exceptionally difficult to redissolve[6].

  • The Fix: Never subject stock solutions to repeated freeze-thaw cycles. Aliquot your master stock into single-use volumes immediately upon preparation.

Q3: Can I just warm the precipitated solution to 37°C or sonicate it to rescue the compound?

A: Proceed with extreme caution. While gentle warming (up to 30°C) and brief sonication can provide the activation energy required to break the crystalline lattice and redissolve the compound[6], acoustic cavitation during prolonged sonication generates localized micro-environments of extreme heat and pressure. This can accelerate the degradation of the α,β -unsaturated carbonyl group in N-feruloyltyramine. If you must sonicate, do so in a water bath at room temperature for no more than 60 seconds, and analytically validate the concentration afterward.

Part 2: Visualizing Degradation Pathways

To successfully protect N-feruloyltyramine, we must block its two primary avenues of degradation: chemical oxidation and physical precipitation.

G cluster_ox Chemical Degradation cluster_phys Physical Instability NF N-feruloyltyramine in DMSO O2 O2 / Light / Trace Metals NF->O2 H2O Water Uptake (Hygroscopic DMSO) NF->H2O FT Freeze-Thaw Cycles (Solute Exclusion) NF->FT Quinone Phenol Oxidation (Quinone Formation) O2->Quinone Loss Loss of Bioactivity (False Negatives) Quinone->Loss Precip Micro-precipitation & Stable Polymorphs H2O->Precip FT->Precip

Logical flow of N-feruloyltyramine degradation in DMSO via oxidative and physical pathways.

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life and physical stability of a 10 mM N-feruloyltyramine stock solution under various handling conditions.

Solvent QualityStorage TempHeadspace GasLight ExposureFreeze-Thaw CyclesExpected Stability / Purity
Standard DMSO (Wet)Room Temp (20°C)Ambient AirLight0< 48 Hours (Rapid oxidation)
Standard DMSO (Wet)-20°CAmbient AirDark> 5~1-2 Weeks (Precipitation)
Anhydrous DMSO (>99.9%)-20°CAmbient AirDark0 (Aliquoted)~3-6 Months
Anhydrous DMSO (>99.9%) -80°C Argon Purged Dark 0 (Aliquoted) > 12 Months (>98% purity)

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the trustworthiness of your downstream assays, treat your compound preparation as a self-validating workflow. Do not assume the concentration on the label matches the concentration in the well.

Required Materials:
  • N-feruloyltyramine powder (Equilibrated to room temperature in a desiccator)[7].

  • Anhydrous DMSO, sealed under argon (Water content < 0.005%)[8].

  • Amber glass HPLC-grade vials with PTFE/silicone septa.

  • Argon or Nitrogen gas line with a sterile needle.

Step-by-Step Methodology:

Phase 1: Preparation under Inert Conditions

  • Equilibration: Allow the lyophilized N-feruloyltyramine vial to reach room temperature inside a desiccator before opening. Causality: Opening cold powder causes immediate water condensation onto the hygroscopic solid, ruining the mass-to-molarity calculation.

  • Dissolution: Add the calculated volume of Anhydrous DMSO to achieve your target master concentration (e.g., 10 mM or 50 mg/mL)[7].

  • Homogenization: Vortex gently for 30 seconds. If dissolution is incomplete, place in a room-temperature ultrasonic bath for a maximum of 60 seconds. Do not heat.

Phase 2: Aliquoting and Environmental Control 4. Purging: Gently blow a stream of Argon or Nitrogen gas over the surface of the solution for 10-15 seconds to displace ambient oxygen. 5. Aliquoting: Immediately dispense the master mix into single-use amber glass vials (e.g., 20 µL to 50 µL per vial). 6. Secondary Purge & Seal: Purge the headspace of each individual aliquot vial with Argon before capping tightly with a PTFE-lined septum. 7. Storage: Transfer immediately to a -80°C freezer[7].

Phase 3: Thawing and Analytical Validation (The Self-Validating Step) 8. Thawing: When ready for an experiment, remove one aliquot and allow it to sit at room temperature for 15 minutes before opening. 9. Validation (Critical): Before diluting into your aqueous assay buffer, take a 1 µL sample, dilute in mobile phase, and run a rapid LC-MS or HPLC-UV assay (monitoring at ~320 nm for the ferulic acid moiety). Causality: This confirms that no precipitation occurred during the freezing process and that the exact molarity is known prior to cellular application.

Workflow Step1 1. Equilibrate & Weigh Powder Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Purge Headspace with Argon Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Store at -80°C (Single Use) Step4->Step5

Step-by-step self-validating workflow for preparing stable N-feruloyltyramine DMSO stocks.

References

  • HD Chemicals. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. HD Chemicals. [Link]

  • Park, J. B. (2009). Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). Journal of Agricultural and Food Chemistry.[Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.[Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Purifying N-feruloyltyramine from Complex Phenolic Mixtures

Welcome to the technical support center for the purification of N-feruloyltyramine. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate this valuable phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-feruloyltyramine. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate this valuable phenolic amide from complex biological matrices, such as plant extracts. The inherent complexity of natural product chemistry, characterized by the presence of structurally similar compounds and a challenging sample matrix, necessitates a robust and well-understood purification strategy.

This document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to navigate the common challenges encountered during the isolation process. Our approach is grounded in established chromatographic principles and field-proven insights to ensure you can develop a self-validating and efficient purification workflow.

Section 1: The Purification Workflow - A Strategic Overview

The successful isolation of N-feruloyltyramine from a crude extract is rarely a single-step process. It requires a multi-stage strategy designed to progressively remove impurities and enrich the target compound. The complexity of the starting material, often a crude plant extract, means it contains a wide array of compounds with varying polarities, including other phenolic acids, flavonoids, lipids, and sugars.[1][2] A logical, stepwise approach is crucial for achieving high purity.

The general workflow involves an initial extraction followed by several chromatographic steps that separate compounds based on different chemical properties.

Purificaton_Workflow cluster_0 Upstream Processing cluster_1 Midstream Purification (Cleanup & Fractionation) cluster_2 Downstream Purification (High-Resolution) cluster_3 Final Analysis Sample_Prep Sample Preparation (e.g., Lyophilization, Grinding) Extraction Solvent Extraction (e.g., 80% Methanol) Sample_Prep->Extraction Quench metabolism [1] LLE Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Extraction->LLE Initial cleanup SPE Solid-Phase Extraction (SPE) (e.g., C18 or Polymeric) LLE->SPE Further enrichment [13] Silica_Column Silica Gel Column Chromatography (Normal Phase) SPE->Silica_Column Fractionation by polarity [4] Prep_HPLC Preparative RP-HPLC (High Purity Isolation) Silica_Column->Prep_HPLC Isolate target compound [5] Analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) Prep_HPLC->Analysis Final QC

Caption: General workflow for the purification of N-feruloyltyramine.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the purification workflow.

Issue 1: Low Yield or No Target Compound Detected After Initial Extraction

Q: My analytical results show a very low concentration of N-feruloyltyramine in my crude extract. What are the most likely causes?

A: This issue typically points to inefficiencies in the initial sample preparation and extraction steps. The goal is to effectively lyse the cells and solubilize the target compound while preventing its degradation.

  • Cause 1: Inadequate Sample Preparation. Plant tissues have rigid cell walls that can prevent efficient solvent penetration.

    • Solution: Immediately freeze fresh plant material in liquid nitrogen to halt all enzymatic activity that could degrade the target analyte.[3] Grind the frozen tissue into a fine, homogenous powder using a cryogenic grinder or a pre-chilled mortar and pestle. This dramatically increases the surface area available for solvent extraction.[3]

  • Cause 2: Incorrect Solvent Choice. The polarity of the extraction solvent is critical. N-feruloyltyramine is a moderately polar phenolic amide.

    • Solution: Methanol or ethanol, typically in an aqueous solution (e.g., 80% methanol), is highly effective for extracting phenolic compounds.[1][3] Purely organic solvents may not efficiently extract it, while pure water will extract an excess of highly polar contaminants like sugars.

  • Cause 3: Insufficient Extraction Conditions. Passive soaking may not be enough to extract the compound from the matrix.

    • Solution: Incorporate physical disruption methods. After adding the solvent, use a combination of vigorous vortexing and bath sonication to enhance cell lysis and solvent penetration.[3] Centrifuge at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and collect the supernatant containing your analyte.[3]

Issue 2: Poor Separation and Co-elution in Preparative HPLC

Q: I'm struggling to resolve my N-feruloyltyramine peak from other contaminants during preparative HPLC. What strategies can I use to improve separation?

A: This is a common challenge, as plant extracts contain numerous structurally related phenolic compounds.[4] Achieving baseline separation requires careful optimization of your chromatographic conditions.

  • Cause 1: Presence of Isomers. N-feruloyltyramine exists as cis and trans geometric isomers. The trans-isomer is generally more stable and abundant, but the cis-isomer may also be present.[5][6] These isomers can have very similar retention times.

    • Solution: Optimize your HPLC gradient. A slow, shallow gradient around the elution time of your target compound can significantly improve the resolution between isomers. For example, instead of a 10-minute linear gradient from 10% to 90% acetonitrile, try a 20-minute gradient from 30% to 50% acetonitrile.

  • Cause 2: Co-elution with Similar Phenolic Amides. Your extract may contain other tyramine conjugates, such as p-coumaroyltyramine, which have very similar structures and polarities.[7]

    • Solution: Change the selectivity of your stationary phase. If a standard C18 column is not providing adequate resolution, consider a Phenyl-Hexyl column. The phenyl groups on this stationary phase can introduce π-π interactions with the aromatic rings of your analytes, offering a different separation mechanism that may resolve critical pairs.

  • Cause 3: Column Overload. Injecting too much sample onto a preparative column will lead to broad, asymmetric peaks that merge together.[8]

    • Solution: First, determine the column's loading capacity using an analytical column packed with the same material. Scale the injection volume and flow rate proportionally to the cross-sectional area of the preparative column.[9] If you need to process a large amount of material, it is better to perform multiple, smaller injections than a single, overloaded one.

Issue 3: Suspected Product Degradation During Purification

Q: The recovery of my target compound decreases at each purification step, and I see new, unidentified peaks appearing in my chromatograms. Is my compound degrading?

A: Yes, this is a strong indication of compound instability. Phenolic compounds like N-feruloyltyramine can be susceptible to degradation under certain conditions.[10]

Degradation_Troubleshooting Start Low Recovery & Unknown Peaks Observed Check_Isomer Is new peak the trans-isomer? (Compare with standard) [7] Start->Check_Isomer Check_Hydrolysis Do new peaks match Ferulic Acid or Tyramine? [7] Start->Check_Hydrolysis Check_Oxidation Analyze by LC-MS for M+16 or other adducts Start->Check_Oxidation Solution_Light Protect from Light (Amber vials, cover flasks) Check_Isomer->Solution_Light If Yes Solution_pH Maintain Neutral pH (Avoid strong acids/bases) Check_Hydrolysis->Solution_pH If Yes Solution_Oxygen Use Degassed Solvents (Sparging with N2 or Ar) Check_Oxidation->Solution_Oxygen If Yes

Caption: Troubleshooting decision tree for N-feruloyltyramine degradation.

  • Cause 1: Isomerization. The cis-isomer of N-feruloyltyramine can be converted to the more stable trans-isomer upon exposure to light (photochemical isomerization).[10]

    • Solution: Protect your samples from light at all stages. Use amber vials, wrap glassware in aluminum foil, and work in a dimly lit area when possible. Store extracts and purified fractions at low temperatures (-20°C or -80°C) in the dark.[10]

  • Cause 2: Hydrolysis. The amide bond in N-feruloyltyramine can be cleaved under harsh pH conditions (strong acid or base), breaking it down into ferulic acid and tyramine.[10]

    • Solution: Maintain a pH range between 4 and 7 during extraction and purification steps. If pH adjustment is necessary, use buffered solutions. Avoid prolonged exposure to acidic or basic mobile phases in HPLC.

  • Cause 3: Oxidation. The phenolic hydroxyl groups are susceptible to oxidation, especially in the presence of oxygen, metal ions, or high temperatures.

    • Solution: Prepare all solutions and mobile phases with high-purity, degassed solvents. Consider adding a small amount of an antioxidant, like ascorbic acid or butylated hydroxytoluene (BHT), to your crude extract if oxidation is a major concern.

Section 3: Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Crude Plant Extracts

This protocol is designed to remove highly polar impurities (sugars, salts) and some non-polar compounds (lipids, chlorophyll) from a crude methanolic extract, thereby concentrating the phenolic amide fraction.[11][12]

Materials:

  • Crude plant extract (dried and reconstituted in 10% methanol/water)

  • C18 or a polymeric reversed-phase (e.g., Strata-X) SPE cartridge

  • SPE vacuum manifold

  • Solvents: HPLC-grade methanol, water, ethyl acetate

Methodology:

  • Cartridge Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water. Do not allow the cartridge to go dry. This activates the C18 functional groups.

  • Sample Loading: Load 1 mL of the reconstituted plant extract onto the cartridge. Apply a slow, steady flow rate (approx. 1 drop/second) to ensure adequate interaction between the analytes and the sorbent.

  • Washing Step: Wash the cartridge with 5 mL of water to elute highly polar, unretained impurities.

  • Elution of Target Compounds: Elute the retained phenolic compounds with 5 mL of ethyl acetate, followed by 5 mL of methanol, collecting these fractions.[11] The N-feruloyltyramine is expected to be in these fractions.

  • Drying and Reconstitution: Evaporate the collected fractions to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for analysis or further purification by HPLC.

SPE Sorbent Type Primary Interaction Best For Removing Comments
C18 (Silica-based) Hydrophobic (van der Waals)Sugars, organic acids, saltsMost common sorbent for phenolics; may have secondary interactions with silanol groups.[11]
Polymeric (e.g., DVB) Hydrophobic (π-π and van der Waals)Sugars, saltsHigh surface area and pH stability (1-14); excellent retention for aromatic compounds.[13]
Diol (Silica-based) Hydrogen bonding (polar)Non-polar lipids, chlorophyllUsed in normal-phase mode or for polar compounds in non-polar matrices.[13]
Protocol 2: Preparative HPLC for Final Purification

This protocol outlines a general method for the final purification of N-feruloyltyramine from a concentrated, semi-purified fraction.

Instrumentation & Materials:

  • Preparative HPLC system with a UV detector

  • C18 Preparative Column (e.g., 20 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Semi-purified extract, filtered through a 0.22 µm filter[3]

Methodology:

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 80% A / 20% B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should be determined based on prior analytical scale-up calculations to avoid overload.[9]

  • Chromatographic Separation: Run a linear gradient optimized for the separation of your target compound.

    • Example Gradient:

      Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
      0.0 15.0 80 20
      5.0 15.0 80 20
      35.0 15.0 50 50
      40.0 15.0 5 95
      45.0 15.0 5 95
      46.0 15.0 80 20

      | 55.0 | 15.0 | 80 | 20 |

  • Fraction Collection: Monitor the chromatogram at a relevant wavelength (e.g., 320 nm)[14] and collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity. Pool the fractions that meet the required purity level.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the pure solid compound.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified N-feruloyltyramine to ensure its long-term stability? A: Purified N-feruloyltyramine should be stored as a solid in a tightly sealed amber vial at -20°C or lower.[15] If stock solutions are required, prepare them in a suitable solvent like DMSO or ethanol, aliquot into single-use volumes, and store at -80°C to minimize freeze-thaw cycles.[10][14]

Q2: How can I definitively confirm the identity and purity of my final product? A: A multi-technique approach is required. Purity should be assessed by analytical HPLC-UV, aiming for >95%. Identity is confirmed using mass spectrometry (MS) to determine the molecular weight (for C18H19NO4, [M+H]+ ≈ 314.1) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, which can be compared to literature data.[16][17]

Q3: Can I use the same purification method for both the cis and trans isomers? A: Generally, yes. The isomers have very similar chemical properties and will behave similarly through extraction and initial cleanup steps. The primary challenge is their separation from each other, which is typically only achievable during the final high-resolution preparative HPLC step by using an optimized, shallow gradient.[5]

Q4: What are the key differences between analytical and preparative HPLC for this application? A: The primary goal of analytical HPLC is to quantify and identify components, using small columns (e.g., 4.6 mm ID), low flow rates, and small injection volumes to achieve the highest possible resolution.[8] In contrast, the goal of preparative HPLC is to isolate and purify significant quantities of a compound. This requires larger columns (≥20 mm ID), much higher flow rates, and the largest possible injection volume that does not compromise purity, prioritizing throughput over ultimate resolution.[8][9]

Section 5: References
  • BenchChem. (2025). Feruloyltyramine in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis. BenchChem.

  • BenchChem. (2025). Technical Support Center: N-cis-Feruloyl Tyramine Synthesis. BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide to N-cis-Feruloyl Tyramine: Chemical Structure, Properties, and Biological Activities. BenchChem.

  • Park, J. B. (2009). Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum). Journal of Agricultural and Food Chemistry, 57(21), 10022-10027. [Link]

  • Park, J. B. (2009). Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). Journal of Agricultural and Food Chemistry, 57(21), 10022-10027. [Link]

  • Park, J. B. (2009). Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). American Chemical Society. [Link]

  • BenchChem. (2025). N-cis-Feruloyl tyramine degradation products and their identification. BenchChem.

  • Park, J. B. (2009). Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). ResearchGate. [Link]

  • Souza, A. B., et al. (2012). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Revista Brasileira de Farmacognosia, 22(5), 1194-1198. [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • Llana-Ruiz-Cabello, M., et al. (2009). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 57(1), 163-171. [Link]

  • Yamamoto, I., et al. (1991). Analysis and pharmacotoxicity of feruloyltyramine as a new constituent and p-coumaroyltyramine in Cannabis sativa L. Pharmacology Biochemistry and Behavior, 40(3), 465-469. [Link]

  • Jaganath, I. B., & Crozier, A. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(15), 5789. [Link]

  • SIELC Technologies. (2018). Separation of Tyramine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. IntechOpen. [Link]

  • Shi, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Food Science and Human Wellness, 11(4), 796-807. [Link]

  • Đurović, S., et al. (2018). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 7(10), 164. [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Biotage. [Link]

  • Arráez-Román, D., et al. (2021). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry, 14(1), 102921. [Link]

  • GL Sciences. (n.d.). How to Use Preparative HPLC - Part 2 Scaling up from Analytical HPLC. GL Sciences. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Neuroprotective Efficacies of Moupinamide and Ferulic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the neuroprotective properties of two naturally derived phenolic compounds: moupinamide and fe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two naturally derived phenolic compounds: moupinamide and ferulic acid. As our understanding of neurodegenerative diseases deepens, the exploration of novel therapeutic agents capable of mitigating neuronal damage is of paramount importance. This document synthesizes the current scientific evidence for both compounds, offering a framework for their comparative evaluation and highlighting potential avenues for future research.

Introduction: The Quest for Neuroprotection

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing global health burden. A common pathological thread weaving through these conditions is the progressive loss of neuronal structure and function, often driven by a triad of oxidative stress, neuroinflammation, and apoptosis. Consequently, therapeutic strategies are increasingly focused on identifying and characterizing neuroprotective agents that can counteract these deleterious processes.

Ferulic acid, a hydroxycinnamic acid derivative abundant in various plant sources, has been extensively studied for its neuroprotective effects. In contrast, moupinamide (N-p-coumaroyl tyramine), a phenolic amide, and its related compounds are emerging as promising candidates, though the body of research is comparatively less mature. This guide aims to bridge this knowledge gap by providing a side-by-side comparison of their demonstrated and putative mechanisms of action, supported by available experimental data.

Mechanisms of Neuroprotection: A Head-to-Head Analysis

The neuroprotective capacity of a compound is underpinned by its ability to modulate specific cellular and molecular pathways implicated in neuronal survival and death. Here, we dissect the known mechanisms of moupinamide and ferulic acid.

Moupinamide and its Analogs: Emerging Antioxidant and Anti-inflammatory Properties

Moupinamide, and its structurally similar analog N-trans-feruloyltyramine, are gaining recognition for their potential neuroprotective activities.[1][2] The primary mechanisms appear to revolve around their antioxidant and anti-inflammatory capabilities.

  • Antioxidant Activity: Research on N-trans-feruloyltyramine demonstrates its capacity to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) induced by amyloid-beta (Aβ) peptides.[3] This is a critical function, as excessive ROS can lead to widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.

  • Anti-apoptotic Effects: By reducing oxidative stress, N-trans-feruloyltyramine has been shown to inhibit the apoptotic cascade. Specifically, it can reduce the levels of activated caspase-3 and the pro-apoptotic protein Bax, key executioners of programmed cell death.[3][4]

  • Anti-inflammatory Action: While direct evidence for moupinamide is still emerging, related compounds have demonstrated anti-inflammatory effects.[2][5] For instance, N-trans-feruloyltyramine has been shown to attenuate scopolamine-induced increases in inflammatory markers in the brain.[5]

  • Cholinesterase Inhibition: Moupinamide (as N-p-coumaroyl tyramine) has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6][7][8] This is a particularly relevant mechanism in the context of Alzheimer's disease, where cholinergic deficits are a well-established hallmark.

The proposed neuroprotective signaling pathway for moupinamide and its analogs is illustrated below:

Moupinamide_Pathway cluster_stress Neurotoxic Insult (e.g., Aβ) cluster_moupinamide Moupinamide Action cluster_cellular_effects Cellular Response cluster_outcome Neuronal Outcome Abeta Amyloid-β ROS ROS Production Abeta->ROS induces Moupinamide Moupinamide / N-trans-feruloyltyramine Moupinamide->ROS inhibits Bax_Casp3 Bax / Caspase-3 Activation Moupinamide->Bax_Casp3 inhibits AChE Acetylcholinesterase Moupinamide->AChE inhibits Neuroprotection Neuroprotection Moupinamide->Neuroprotection promotes ROS->Bax_Casp3 activates Apoptosis Apoptosis Bax_Casp3->Apoptosis leads to

Caption: Proposed neuroprotective pathways of moupinamide and its analogs.

Ferulic Acid: A Multi-Faceted Neuroprotective Agent

The neuroprotective effects of ferulic acid are well-documented and operate through a broader range of mechanisms, reflecting the extensive research conducted on this compound.

  • Potent Antioxidant and Free Radical Scavenger: Ferulic acid is a powerful antioxidant, capable of directly scavenging free radicals and upregulating endogenous antioxidant defense systems. It can activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.

  • Robust Anti-inflammatory Properties: Ferulic acid exerts significant anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-1β.

  • Modulation of Apoptotic Pathways: Ferulic acid can prevent apoptosis by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival. It also influences the expression of Bcl-2 family proteins, shifting the balance towards pro-survival signals.

  • Anti-amyloidogenic Effects: In models of Alzheimer's disease, ferulic acid has been shown to inhibit the aggregation of Aβ peptides and destabilize pre-formed Aβ fibrils, a key pathological feature of the disease.

  • Mitochondrial Protection: Ferulic acid helps to maintain mitochondrial function, which is often compromised in neurodegenerative conditions, thereby preserving cellular energy production and reducing apoptosis.

The intricate neuroprotective signaling network of ferulic acid is depicted below:

Ferulic_Acid_Pathway cluster_stress Neurotoxic Stimuli cluster_ferulic_acid Ferulic Acid Intervention cluster_pathways Key Signaling Pathways cluster_cellular_response Cellular Effects cluster_outcome Neuronal Outcome Stimuli Oxidative Stress Inflammation Aβ Aggregation Nrf2 Nrf2/HO-1 Pathway NFkB NF-κB Pathway Stimuli->NFkB activates PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt inhibits Ferulic_Acid Ferulic Acid Ferulic_Acid->Nrf2 activates Ferulic_Acid->NFkB inhibits Ferulic_Acid->PI3K_Akt activates Abeta_Clearance ↓ Aβ Aggregation Ferulic_Acid->Abeta_Clearance Antioxidant_Response ↑ Antioxidant Enzymes Nrf2->Antioxidant_Response Inflammation_Response ↓ Pro-inflammatory Cytokines NFkB->Inflammation_Response Apoptosis_Response ↓ Apoptosis PI3K_Akt->Apoptosis_Response Neuronal_Survival Neuronal Survival and Function Antioxidant_Response->Neuronal_Survival Inflammation_Response->Neuronal_Survival Apoptosis_Response->Neuronal_Survival Abeta_Clearance->Neuronal_Survival

Caption: Multi-target neuroprotective mechanisms of ferulic acid.

Comparative Summary of Neuroprotective Properties

The following table provides a concise comparison of the key neuroprotective attributes of moupinamide (and its analogs) and ferulic acid based on current literature.

FeatureMoupinamide & AnalogsFerulic Acid
Primary Mechanisms Antioxidant, Anti-apoptotic, Anti-inflammatory, AChE inhibition[1][2][3][5][6][7][8]Potent Antioxidant, Anti-inflammatory, Anti-apoptotic, Anti-amyloidogenic, Mitochondrial protection
Key Signaling Pathways Less defined; involves modulation of caspase-3 and Bax[3][4]Nrf2/HO-1, NF-κB, PI3K/Akt
Evidence in Disease Models Primarily in vitro models of Alzheimer's disease (Aβ toxicity)[3]Extensive in vitro and in vivo data for Alzheimer's, Parkinson's, and stroke
Volume of Research EmergingWell-established

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further comparative research, this section outlines standardized protocols for assessing the neuroprotective effects of moupinamide and ferulic acid in a neuronal cell culture model.

Experimental Workflow

Caption: Workflow for in vitro neuroprotection assays.

Step-by-Step Methodologies

1. Cell Culture and Plating:

  • Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons from embryonic rats.

  • Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plating: Seed cells in 96-well plates for viability assays or larger formats for other assays at an appropriate density and allow them to adhere and grow for 24-48 hours.

2. Induction of Neurotoxicity:

  • Agent: Amyloid-beta (Aβ) 1-42 oligomers (for Alzheimer's model) or hydrogen peroxide (H₂O₂) (for oxidative stress model).

  • Procedure: Prepare Aβ oligomers according to established protocols. Expose cells to a pre-determined toxic concentration of Aβ or H₂O₂ for a specified duration (e.g., 24 hours).

3. Treatment with Test Compounds:

  • Preparation: Dissolve moupinamide and ferulic acid in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Application: Pre-treat cells with various concentrations of moupinamide or ferulic acid for a specific time (e.g., 2 hours) before inducing toxicity, or co-treat during the toxic insult.

4. Assessment of Neuroprotective Endpoints:

  • Cell Viability (MTT Assay):

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • Load cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

    • After washing, measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • Caspase-3 Activity Assay:

    • Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

Ferulic acid stands as a well-characterized neuroprotective agent with a robust body of evidence supporting its multi-faceted mechanisms of action. Moupinamide and its related compounds, while less extensively studied, show considerable promise, particularly through their antioxidant, anti-apoptotic, and cholinesterase-inhibiting properties.

The direct comparative data remains limited, underscoring a critical need for head-to-head studies in standardized in vitro and in vivo models of neurodegeneration. Future research should aim to:

  • Elucidate the specific signaling pathways modulated by moupinamide.

  • Conduct comprehensive in vivo studies to assess the bioavailability, brain penetrability, and therapeutic efficacy of moupinamide in animal models of neurodegenerative diseases.

  • Investigate potential synergistic effects of combining moupinamide and ferulic acid.

By systematically addressing these research gaps, the scientific community can fully ascertain the therapeutic potential of moupinamide and its standing relative to more established neuroprotective compounds like ferulic acid.

References

  • N-P-Coumaroyl Tyramine Overview - Ontosight AI. (URL: [Link])

  • Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons. PubMed. (URL: [Link])

  • Exploring the chemistry, biological effects, and mechanism insights of natural coumaroyltyramine: First report. PubMed. (URL: [Link])

  • Inhibitory effect ofTrans-N-p-coumaroyl tryamine from the twigs ofCeltis chinensis on the acetylcholinesterase. ResearchGate. (URL: [Link])

  • Protective Roles of N-trans-feruloyltyramine Against Scopolamine-Induced Cholinergic Dysfunction on Cortex and Hippocampus of Rat Brains. UTMB Research Expert Profiles. (URL: [Link])

  • N-trans-feruloyltyramine Protects Human Neuroblastoma SK-N-SH Cell Line Against H2O2- Induced Cytotoxicity. Semantic Scholar. (URL: [Link])

  • Protective effects of N-trans-feruloyltyramine on amyloid β-peptide (25-35)-induced neurotoxicity in rat cortical cell cultures | Request PDF. ResearchGate. (URL: [Link])

  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. ResearchGate. (URL: [Link])

  • Investigation of Bioactive Components Responsible for the Antibacterial and Anti-Biofilm Activities of Caroxylon Volkensii by LC-QTOF-MS/MS Analysis and Molecular Docking. RSC Publishing. (URL: [Link])

  • The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents. PMC. (URL: [Link])

  • The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents. MedChemComm (RSC Publishing). (URL: [Link])

  • Inhibitory effect of trans-N-p-coumaroyl tryamine from the twigs of Celtis chinensis on the acetylcholinesterase. PubMed. (URL: [Link])

Sources

Comparative

Comparative Pharmacodynamics of Moupinamide and Grossamide in Anti-Inflammatory Assays: A Technical Guide for Preclinical Development

In the landscape of natural product-derived therapeutics, identifying lead compounds requires a rigorous understanding of their mechanistic divergence. Two highly promising phytochemicals—Moupinamide (N-trans-feruloyltyr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of natural product-derived therapeutics, identifying lead compounds requires a rigorous understanding of their mechanistic divergence. Two highly promising phytochemicals—Moupinamide (N-trans-feruloyltyramine) and Grossamide (a lignanamide)—have demonstrated significant efficacy in modulating macrophage and microglial activation.

This guide provides an objective, data-driven comparison of their anti-inflammatory profiles. Designed for drug development professionals, it synthesizes their distinct signaling targets, quantitative performance metrics, and provides a self-validating experimental framework for comparative screening.

Mechanistic Divergence in Macrophage and Microglial Modulation

While both compounds effectively dampen the lipopolysaccharide (LPS)-induced inflammatory cascade, they operate at different hierarchical levels within the signaling network.

Grossamide: Upstream Receptor Antagonism and Metabolic Reprogramming

Grossamide exerts its primary effects early in the inflammatory cascade. In LPS-stimulated BV-2 microglia, Grossamide markedly attenuates the expression of Toll-like receptor 4 (TLR4) and its adaptor protein, myeloid differentiation factor 88 (MyD88)[1]. By suppressing this upstream axis, it prevents the downstream phosphorylation and nuclear translocation of the NF-κB p65 subunit, effectively halting the transcription of pro-inflammatory cytokines like IL-6 and TNF-α[1].

Furthermore, Grossamide induces a profound metabolic reprogramming in macrophages. It shifts polarization from the highly glycolytic M1 phenotype to the oxidative phosphorylation (OXPHOS)-driven M2 phenotype[2]. It achieves this by upregulating arginase and downregulating inducible nitric oxide synthase (iNOS), thereby shunting nitric oxide (NO) production and relieving NO-mediated inhibition on the mitochondrial electron transport chain[2].

Moupinamide: Downstream Kinase Modulation and Direct Enzyme Inhibition

Moupinamide operates further downstream. Its anti-inflammatory activity is heavily characterized by the direct suppression of iNOS mRNA expression and the potent inhibition of cyclooxygenase (COX-1 and COX-2) enzymes[3]. Recent network pharmacology and in vitro validations also highlight its capacity to modulate the MAPK and NF-κB pathways, making it highly effective at neutralizing the terminal effectors of inflammation[4].

SignalingPathway LPS LPS Stimulation TLR4 TLR4 / MyD88 Axis LPS->TLR4 NFkB NF-κB (p65) Translocation TLR4->NFkB MAPK MAPK Cascade TLR4->MAPK Nucleus Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Nucleus MAPK->Nucleus Grossamide Grossamide Grossamide->TLR4 Blocks Grossamide->NFkB Inhibits Moupinamide Moupinamide Moupinamide->MAPK Modulates Moupinamide->Nucleus Suppresses iNOS/COX

Comparative signaling modulation by Grossamide and Moupinamide in macrophage inflammatory pathways.

Quantitative Performance Profile

To facilitate compound selection for specific therapeutic indications, the quantitative pharmacodynamics of both compounds are summarized below.

ParameterMoupinamideGrossamide
Primary Target Axis COX-1/2, iNOS, MAPK[3],[4]TLR4/MyD88, NF-κB, Arginase[2],[1]
NO Inhibition (IC₅₀ in BV-2) ~8.17 - 18.73 μM[5]Dose-dependent suppression (Low μM)[1]
Key Cytokines Suppressed TNF-α, IL-6TNF-α, IL-6[1]
Unique Cellular Effect Direct enzymatic inhibition of COX[3]M1 to M2 metabolic reprogramming (OXPHOS)[2]

Self-Validating Experimental Protocol: Comparative Screening Assay

To objectively compare these compounds, experimental design must move beyond simple endpoint assays. The following protocol utilizes a dual-readout system (Secretome + Proteome) to establish a self-validating loop. By cross-referencing secreted inflammatory mediators with intracellular protein expression, researchers can definitively confirm whether a compound acts as a direct enzyme inhibitor or a transcriptional repressor.

Rationale & Causality in Experimental Design
  • Pre-treatment Window (1-2 Hours): Compounds are administered prior to LPS. Causality: This allows Grossamide to antagonize TLR4 receptors and Moupinamide to prime intracellular kinase inhibition before the massive, rapid-onset receptor-mediated signaling cascade is triggered by LPS.

  • Parallel Cytotoxicity Screening: Causality: A drop in cytokine production can be a false positive caused by cell death. Running a parallel MTT or CellTiter-Glo assay ensures that the observed anti-inflammatory effects are due to true pharmacological modulation, not cytotoxicity.

Step-by-Step Methodology

Phase 1: Cell Preparation & Treatment

  • Seeding: Seed BV-2 microglia or RAW 264.7 macrophages at a density of 5×104 cells/well in 24-well plates. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence and baseline stabilization.

  • Pre-treatment: Aspirate media. Apply fresh media containing Moupinamide, Grossamide (e.g., 5, 10, 20 μM), or vehicle control (0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL. Incubate for exactly 24 hours. Causality: A 24-hour window is optimal for the steady-state accumulation of secreted cytokines and nitrite (the stable metabolite of NO) in the culture media.

Phase 2: Secretome Analysis (Supernatant) 4. Harvest: Collect the culture supernatant and centrifuge at 1,000 x g for 5 minutes to remove cell debris. 5. Griess Assay: Mix 50 μL of supernatant with 50 μL of Griess reagent. Incubate for 10 minutes in the dark. Measure absorbance at 540 nm to quantify NO production. 6. ELISA: Quantify secreted TNF-α and IL-6 using target-specific ELISA kits according to the manufacturer's instructions.

Phase 3: Proteome Analysis (Cell Lysate) 7. Extraction: Wash the remaining adherent cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states. 8. Western Blotting: Resolve proteins via SDS-PAGE. Probe membranes for p-p65, total p65, TLR4, MyD88, iNOS, and COX-2.

  • Validation Check: If Moupinamide shows low NO in the Griess assay but high iNOS protein in the Western Blot, it confirms direct enzyme inhibition rather than transcriptional suppression.

    AssayWorkflow Seed 1. Seed Cells (BV-2 / RAW 264.7) Pretreat 2. Pre-treatment (Compounds, 1-2h) Seed->Pretreat Stimulate 3. LPS Stimulation (100 ng/mL, 24h) Pretreat->Stimulate Harvest 4. Harvest Supernatant & Lysate Stimulate->Harvest Secretome Secretome Assay (ELISA, Griess) Harvest->Secretome Proteome Proteome Assay (Western Blot) Harvest->Proteome

    Self-validating experimental workflow for evaluating anti-inflammatory compound efficacy.

Sources

Validation

Comparative Molecular Docking of N-Feruloyltyramine and Derivatives: A Technical Guide

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive engine for deciphering structure-activity relationships (SAR). N-feruloyltyramine (NFT) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive engine for deciphering structure-activity relationships (SAR). N-feruloyltyramine (NFT) and its derivatives—phenolic amide alkaloids found in medicinal plants like Tribulus terrestris, Allium sativum, and Cissampelos pareira—have emerged as highly versatile bioactive scaffolds.

This guide objectively compares the docking performance of NFT and its structural derivatives across multiple pharmacological targets, providing the experimental causality and self-validating protocols necessary for robust drug development.

Pharmacological Targets & Mechanistic Causality

The therapeutic potential of NFT derivatives is dictated by their ability to form stable complexes with specific target proteins. The selection of these targets is grounded in their causal roles in disease pathology:

  • Maltase-glucoamylase (MGAM): A critical enzyme in carbohydrate metabolism. Inhibiting MGAM reduces intestinal glucose absorption, making it a primary target for Type 2 Diabetes management[1].

  • Tumor Necrosis Factor Receptor 1 (TNFR1): A ubiquitous membrane receptor. Binding at the cell periphery initiates conformational changes that trigger the extrinsic apoptotic signaling pathway, crucial for anti-leukemic applications[2].

  • Glycogen Phosphorylase: The rate-limiting enzyme in glycogenolysis. Its inhibition directly curtails hepatic glucose production, addressing hyperglycemia.

  • Cyclooxygenase (COX-1 / COX-2): Key enzymes in the inflammatory cascade. Inhibition of COX-1 by NFT is causally linked to the suppression of P-selectin expression on platelets, preventing aberrant platelet activation[3].

G NFT N-feruloyltyramine Derivatives TNFR1 TNFR1 Receptor (Cell Periphery) NFT->TNFR1 Binding FADD FADD Adaptor Protein TNFR1->FADD Conformational Change Casp8 Pro-Caspase 8 Activation FADD->Casp8 Casp3 Caspase 3 Executioner Casp8->Casp3 Apoptosis DNA Fragmentation & Apoptosis Casp3->Apoptosis

Apoptotic signaling cascade triggered by N-feruloyltyramine binding to TNFR1.

Comparative Docking Performance & Quantitative Data

To evaluate the efficacy of NFT and its derivatives, we compare their binding free energies ( ΔG ) and key interacting residues against established standard drugs. A lower (more negative) binding energy indicates a more thermodynamically stable protein-ligand complex.

Table 1: Comparative Binding Affinities and Interactions
LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference Standard
cis-N-feruloyltyramine Maltase-glucoamylase (MGAM)-6.5Glu719, Leu720, Asp702, Lys724 (H-bonds)Miglitol (-5.3 kcal/mol)[1]
trans-N-feruloyltyramine Glycogen phosphorylaseStrongest Affinity*ASN-133, LEU-136, TYR-280, ASN-282, ASN-284Coclaurine (-8.3 kcal/mol)
N-feruloyltyramine SARS-CoV-2 Nsp1 (N-terminal)-4.4Arg43, Arg124, Lys124 (H-bonds); Glu87, Leu88 (Hydrophobic)Stigmasterol (-4.7 kcal/mol)[4]
N-feruloyltyramine SARS-CoV-2 Mpro-11.33 to -4.66Cys145, His41 (Catalytic dyad)N3 Peptide (-9.0 kcal/mol)[5]

*Note: While the exact numerical value for trans-NFT was not isolated in the summary data, it exhibited the highest binding affinity among all tested Cissampelos pareira derivatives, surpassing the -8.3 kcal/mol threshold of Coclaurine.

Structural Insights (SAR): The superiority of cis-N-feruloyltyramine over the standard drug Miglitol (-6.5 vs -5.3 kcal/mol) against MGAM is driven by its extensive interaction network. The molecule forms hydrogen bonds with 6 amino acid residues and hydrophobic interactions with 2 residues. The feruloyl moiety's hydroxyl and methoxy groups act as potent hydrogen bond donors/acceptors, while the aromatic rings facilitate critical π -cation interactions (e.g., with Arg43 in SARS-CoV-2 Nsp1)[1][4].

Step-by-Step Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, computational workflows must be rigorously standardized. The following protocol details the causality behind each step of the molecular docking pipeline used to generate the comparative data above.

Phase 1: Ligand & Protein Preparation
  • Ligand Optimization: 3D structures of NFT derivatives are generated and energy-minimized using tools like the ChemAxon Marvin suite[2]. Causality: Minimization resolves steric clashes and assigns proper Gasteiger charges, ensuring the ligand is in its most stable bioactive conformation before docking.

  • Protein Processing: Crystal structures (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro) are retrieved. Co-crystallized water molecules and heteroatoms are removed[5]. Causality: Rigid water molecules in crystal structures can artificially block the active site, preventing accurate ligand positioning unless they are explicitly known to mediate critical bridging hydrogen bonds.

  • Protonation: Polar hydrogens and Kollman charges are added to the protein to simulate physiological pH (typically 7.4).

Phase 2: Grid Box Generation & Docking Execution
  • Active Site Definition: A grid box is established over the catalytic domain (e.g., X: 54.5, Y: -60.4, Z: 100.1 for Glycogen phosphorylase).

  • Algorithm Selection: Docking is executed using AutoDock Vina or AutoDock 4.2 utilizing the Lamarckian Genetic Algorithm (LGA)[5]. Causality: LGA is chosen because it combines global conformational search (genetic algorithm) with local energy minimization (Solis and Wets method), allowing the flexible ligand to efficiently navigate the complex energy landscape of the rigid protein pocket.

Phase 3: Validation & Interaction Analysis
  • RMSD Validation (Critical Step): The docking protocol is validated by re-docking the native crystallographic ligand back into the receptor. The protocol is only deemed trustworthy if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose is <2.0 Å[5].

  • Post-Docking Analysis: Ligand-protein complexes are visualized using PyMOL or LigPlot+ to map hydrogen bonds, π -cation interactions, and hydrophobic contacts[1].

G LigPrep Ligand Preparation (3D Optimization & Charge Assignment) Docking Molecular Docking (Lamarckian Genetic Algorithm) LigPrep->Docking ProtPrep Protein Preparation (PDB Processing & Protonation) Grid Grid Box Generation (Active Site Definition) ProtPrep->Grid Grid->Docking Analysis Interaction Analysis (H-Bonds, Hydrophobic Contacts) Docking->Analysis Validation Protocol Validation (RMSD < 2.0 Å via Redocking) Validation->Docking

Standardized molecular docking workflow with RMSD validation.

Conclusion

Comparative molecular docking reveals that N-feruloyltyramine and its geometric isomers (cis/trans) possess broad-spectrum binding capabilities that frequently outperform standard pharmaceutical agents in in silico models. The robust hydrogen-bonding capacity of the feruloyl group, combined with the hydrophobic adaptability of the tyramine backbone, allows these derivatives to effectively anchor into the active sites of MGAM, Glycogen phosphorylase, and viral proteases.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-feruloyltyramine (Moupinamide) and Associated Laboratory Wastes

This document provides essential safety and logistical information for the proper handling and disposal of N-feruloyltyramine, also known as Moupinamide. As a bioactive phenolic amide with increasing relevance in researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper handling and disposal of N-feruloyltyramine, also known as Moupinamide. As a bioactive phenolic amide with increasing relevance in research fields such as neuroprotection and oncology, its presence in laboratories necessitates a clear and robust disposal strategy to ensure personnel safety and environmental protection.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of causality, self-validation, and authoritative standards.

The core directive of this guide is to move beyond a simple checklist, explaining the rationale behind each procedural step. Understanding the "why" is paramount to fostering a culture of safety and ensuring that protocols are not just followed, but are also adaptable to specific experimental contexts.

The Foundational Imperative: Understanding the Hazard Profile

N-feruloyltyramine (CAS No: 66648-43-9) is a solid, organic compound soluble in solvents like DMSO and ethanol but insoluble in water.[3][4][5] While research highlights its therapeutic potential, its environmental and health hazard profile dictates stringent disposal measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary authoritative grounding for our disposal protocol.

According to multiple suppliers and chemical databases, N-feruloyltyramine is classified with the following hazards:

  • H400: Very toxic to aquatic life. [6]

  • H410: Very toxic to aquatic life with long lasting effects. [6][7][8]

This high aquatic toxicity is the principal driver for the disposal procedures outlined below. Release into the environment, particularly via the sanitary sewer system, is strictly prohibited as it can cause significant, long-term damage to ecosystems.[9][10] The precautionary statements associated with this compound—P273 (Avoid release to the environment) , P391 (Collect spillage) , and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) —form the basis of a responsible waste management plan.[7][8]

Hazard Classification GHS Code Description Primary Implication for Disposal
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic lifeCannot be drain-disposed. Spills must be contained.
Hazardous to the Aquatic Environment, Long-term HazardH410Very toxic to aquatic life with long lasting effectsRequires disposal as hazardous waste to prevent environmental persistence.
Wassergefährdungsklasse (Water Hazard Class - Germany)WGK 3Severely hazardous to waterReinforces the need for containment and specialized disposal.

This table summarizes the key environmental hazards of N-feruloyltyramine, providing the rationale for the stringent disposal protocols.

The Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process that begins the moment a waste is generated. The following workflow, based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensures compliance and safety.[11][12][13]

Disposal Workflow cluster_0 At the Bench cluster_1 Satellite Accumulation Area (SAA) cluster_2 Waste Pickup gen Waste Generation (e.g., Expired Solid, Contaminated Glove, Liquid Residue) identify Step 1: Identify Waste Stream (Solid, Liquid, Sharps, Labware) gen->identify segregate Step 2: Segregate at Point of Generation (Incompatible chemicals kept separate) identify->segregate Classify contain Step 3: Place in Designated, Compatible Container segregate->contain label_container Step 4: Label Container ('Hazardous Waste', Full Chemical Name(s), Date) contain->label_container store Step 5: Store in SAA (Under generator's control, away from drains) label_container->store pickup Step 6: Request Pickup (When container is 90% full) store->pickup dispose Final Disposal (Handled by licensed hazardous waste vendor) pickup->dispose

Caption: General workflow for hazardous chemical waste management.

Detailed Protocols for N-feruloyltyramine Waste Streams

All waste handling should be performed in a designated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

This protocol applies to the pure, solid compound that is off-specification, expired, or no longer needed.

Causality: Disposing of the pure compound as hazardous waste is critical due to its high concentration and environmental toxicity. It must not be mixed with other waste types unless they are fully compatible, to avoid unknown reactions.

Methodology:

  • Containment: Place the original container with the unused solid into a larger, sealable, and clearly labeled secondary container (e.g., a heavy-duty plastic bag or a designated solid waste drum).

  • Labeling: If not in its original, clearly marked container, the waste must be placed in a new, compatible container. Affix a "Hazardous Waste" label.[11][16]

  • Content Identification: On the label, write "Hazardous Waste," followed by "N-feruloyltyramine (solid)" or "Moupinamide (solid)," and the approximate quantity. Do not use chemical formulas or abbreviations.[11]

  • Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA) for solid chemical waste, ensuring it is segregated from liquids and incompatible materials.[17]

  • Disposal Request: Once the container is ready for collection, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EH&S) office or a licensed waste management contractor.

This includes items such as gloves, weighing papers, bench protectors, pipette tips, and wipers that have come into direct contact with N-feruloyltyramine.

Causality: While these items may contain only trace amounts of the chemical, the cumulative effect and the hazardous nature of the compound require them to be treated as hazardous waste, not regular trash.[9]

Methodology:

  • Segregation at Source: At the point of use, immediately discard any contaminated solid waste into a designated container. This should be separate from regular trash.

  • Containment: Use a durable, leak-proof container lined with a heavy-duty plastic bag. A designated bin with a lid is ideal.

  • Labeling: The container must be clearly labeled "Hazardous Waste - N-feruloyltyramine Contaminated Debris."

  • Storage: Keep the container sealed when not in use and store it in the SAA.

  • Disposal Request: When the container is full, seal the bag, close the container lid, and arrange for a hazardous waste pickup.

This waste stream includes solutions in organic solvents (e.g., DMSO, methanol, acetonitrile from synthesis or HPLC analysis) or any aqueous solutions used in extractions or cleaning.[18][19]

Causality: Due to its high aquatic toxicity, liquid waste containing N-feruloyltyramine must never be poured down the drain.[6][10] Furthermore, organic solvents often carry their own hazards (e.g., flammability) that dictate specific handling procedures. Segregation of halogenated and non-halogenated solvents is a common requirement to facilitate disposal and prevent dangerous reactions.[20][21]

Liquid Waste Disposal start Liquid Waste Generated (e.g., HPLC eluent, reaction mixture) hood Perform all transfers in a chemical fume hood start->hood container_check Select Chemically Compatible Waste Container (See Table 2) hood->container_check labeling Affix 'Hazardous Waste' Label & List ALL Components (e.g., Acetonitrile, Water, N-feruloyltyramine) container_check->labeling Container OK transfer Carefully Pour Waste into Container using a Funnel labeling->transfer cap Remove Funnel Immediately & Securely Cap Container transfer->cap store Place in Secondary Containment within the SAA cap->store pickup Request Pickup (Container <90% Full) store->pickup

Caption: Step-by-step protocol for liquid hazardous waste.

Methodology:

  • Container Selection: Choose a waste container made of a material compatible with all components of the liquid waste. Do not use a container that could be degraded by the solvent (e.g., certain plastics with strong organic solvents).[20][22]

  • Labeling: Before adding any waste, label the container with a "Hazardous Waste" tag. List all constituents by their full chemical names and estimate their percentages (e.g., "Acetonitrile: 50%, Water: 49.9%, N-feruloyltyramine: 0.1%").[11]

  • Accumulation: In a fume hood, carefully pour the liquid waste into the container, using a funnel to prevent spills.

  • Closure: Remove the funnel immediately after use and securely cap the container. Containers must remain closed at all times except when waste is being added.[11][17] Leaving a funnel in the opening is a common but serious violation.

  • Storage: Store the sealed container in a designated SAA for liquid waste, ideally within a secondary containment bin to control potential leaks.[12] Segregate from incompatible waste streams (e.g., acids, bases, oxidizers).[17]

  • Disposal Request: Monitor the fill level. Do not fill containers beyond 90% capacity to allow for vapor expansion.[22] Request a pickup from your institution's EH&S department when the container is approaching this limit.

Solvent/Reagent Type Common Examples in N-feruloyltyramine work Compatible Container Material Incompatible With
Non-Halogenated Organic SolventsAcetonitrile, Methanol, Ethanol, DMSO, Ethyl AcetateGlass, High-Density Polyethylene (HDPE)Strong Oxidizers, Strong Acids
Halogenated Organic SolventsDichloromethane, ChloroformGlass (preferred), TeflonReactive Metals (e.g., Na, K, Mg)
Aqueous Acidic SolutionsDilute HCl, Acetic AcidGlass, HDPE, Polypropylene (PP)Bases, Cyanides, Sulfides, Oxidizers
Aqueous Basic SolutionsSodium Hydroxide, Triethylamine, K₂CO₃HDPE, PP, Teflon (avoid glass for strong bases)Acids, Organic Halides, Metals (e.g., Al, Zn)

This table provides guidance on selecting appropriate waste containers and segregating common waste streams associated with N-feruloyltyramine synthesis and analysis.

This protocol applies to the original stock bottle of N-feruloyltyramine once it is empty.

Causality: "Empty" containers of hazardous chemicals are rarely truly empty and retain residue that can pose a risk. EPA regulations require that containers of certain hazardous wastes be "triple-rinsed" to be considered non-hazardous.[20][23] The rinsate itself must be treated as hazardous waste.

Methodology:

  • First Rinse: In a fume hood, add a small amount of a solvent in which N-feruloyltyramine is soluble (e.g., ethanol or acetone) to the empty container. Secure the cap and swirl to rinse all interior surfaces.

  • Collect Rinsate: Decant the solvent rinsate into your designated liquid hazardous waste container (Protocol 3).

  • Repeat: Perform this rinsing procedure two more times for a total of three rinses.

  • Container Disposal: After the triple rinse and air drying, deface or remove the original label completely. The container can now be disposed of in the appropriate recycling bin (e.g., glass recycling) or regular trash, according to institutional policy.[23]

Spill Management

In the event of a small spill of N-feruloyltyramine powder or a solution containing it, immediate and correct action is crucial to prevent exposure and environmental release.[14]

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Protect: Ensure you are wearing appropriate PPE (gloves, safety goggles, lab coat). If the spill is large or involves a volatile solvent, a respirator may be necessary.

  • Contain & Absorb: For a liquid spill, cover it with a chemical absorbent material (e.g., spill pads or vermiculite), starting from the outside and working inward. For a solid powder, gently cover it with a damp paper towel to avoid generating dust, then use an absorbent pad.

  • Clean: Carefully collect all contaminated absorbent materials and any broken glass using tongs or a scoop.

  • Dispose: Place all collected waste into a designated hazardous waste container for contaminated debris (See Protocol 2).

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S office, as per your institution's policy.

By adhering to these detailed procedures, grounded in authoritative safety standards, laboratory personnel can effectively manage the risks associated with N-feruloyltyramine, ensuring a safe research environment and upholding their responsibility to protect the broader ecosystem.

References

  • TargetMol. (n.d.). N-trans-Feruloyltyramine. Retrieved from TargetMol website.
  • Benchchem. (n.d.). Optimizing Enzymatic Synthesis of Feruloyltyramine using Lipase: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: N-cis-Feruloyl Tyramine Synthesis.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • RSC Publishing. (2024, March 1). Enzymatic Synthesis of Hydroxycinnamic Acid Amides in Water Using the Promiscuous Hydrolase/Acyltransferase PestE from Pyrobaculum calidifontis VA1. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). N-trans-Feruloyltyramine - Biochemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Feruloyltyramine. Retrieved from [Link]

  • PubMed. (2025, May 2). Biocatalytic Synthesis of N-trans-feruloyltyramine Using an Amide Bond Synthetase with an ATP Recycling. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-cis-Feruloyltyramine (FDB015259). Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • Unknown University Source. (n.d.). Chemical Waste Disposal Guidelines.
  • ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • National Institutes of Health, PMC. (n.d.). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • NextSDS. (n.d.). feruloyltyramine — Chemical Substance Information. Retrieved from [Link]

  • RSC Publishing. (2024, April 9). Investigation of Bioactive Components Responsible for the Antibacterial and Anti-Biofilm Activities of Caroxylon Volkensii by LC-QTOF-MS/MS Analysis and Molecular Docking. Retrieved from [Link]

  • The Good Scents Company. (n.d.). moupinamide, 66648-43-9. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular binding of moupinamide (1.22) to the transcriptional activator receptor (LasR, PDB code). Retrieved from [Link]

  • National Institutes of Health, PMC. (n.d.). Biologically active sulfur-containing polyamides as promising anticancer materials. Retrieved from [Link]

  • National Institutes of Health, PMC. (n.d.). Antibacterial and Antibiofilm Activities of a Novel Synthetic Cyclic Lipopeptide against Cariogenic Streptococcus mutans UA159. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-feruloyltyramine; Moupinamide

Comprehensive Safety and Operational Guide: Handling N-feruloyltyramine (Moupinamide) N-feruloyltyramine, commonly known as Moupinamide or Alfrutamide, is a potent plant-derived alkaloid widely utilized in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling N-feruloyltyramine (Moupinamide)

N-feruloyltyramine, commonly known as Moupinamide or Alfrutamide, is a potent plant-derived alkaloid widely utilized in drug development for its robust antioxidant properties, COX-1/COX-2 inhibition, and neuroprotective effects[1][2]. While it is not classified as acutely toxic to humans under standard GHS criteria, its potent biological activity and severe environmental toxicity demand strict operational discipline.

This guide provides researchers and safety officers with field-proven, step-by-step protocols for the safe handling, reconstitution, and disposal of Moupinamide, ensuring both scientific integrity and laboratory safety.

Physicochemical and Hazard Profile

Before handling Moupinamide, personnel must understand its physical properties and hazard classifications. The compound is highly toxic to aquatic ecosystems and must be strictly isolated from municipal water systems[2][3].

Table 1: Hazard and Storage Summary

ParameterSpecificationCausality / Operational Impact
CAS Number 66648-43-9 (trans-isomer)Unique identifier for safety tracking and inventory management.
Physical State Crystalline solid / PowderProne to aerosolization. Requires anti-static tools during weighing[4].
GHS Classification Aquatic Acute 1, Aquatic Chronic 1H400 / H410: Very toxic to aquatic life. Dictates zero-drain disposal policies[3].
Storage (Solid) -20°C (Protect from light)Prevents thermal and photolytic degradation, ensuring ≥4 years stability[5].
Storage (Solution) -80°C (up to 6 months)Aqueous and organic solutions degrade rapidly at room temperature[1].

Mechanistic Justification for Exposure Prevention

Although Moupinamide is not a highly volatile toxin, its mechanism of action directly modulates cellular apoptosis, reactive oxygen species (ROS) generation, and inflammatory pathways[1][6]. Unintended systemic exposure—particularly through dermal absorption via carrier solvents like DMSO—can disrupt normal cellular homeostasis in laboratory personnel.

MoupinamidePathway N_Feruloyltyramine N-feruloyltyramine (Moupinamide) COX COX-1 / COX-2 N_Feruloyltyramine->COX Inhibits ROS Reactive Oxygen Species (ROS) N_Feruloyltyramine->ROS Scavenges Survival Cell Survival & Protection N_Feruloyltyramine->Survival Promotes Apoptosis Apoptosis (Bax, Caspase-3) COX->Apoptosis Downregulates ROS->Apoptosis Triggers (Blocked) Apoptosis->Survival Prevents

Biological mechanism of Moupinamide highlighting the need to prevent systemic exposure.

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, PPE selection must account for both the dry powder form and the reconstituted liquid form.

  • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[4]. Rationale: Prevents mechanical irritation from airborne powder and chemical injury from solvent splashes.

  • Skin and Body: Fire/flame-resistant and impervious lab coat[4]. Ensure cuffs are tucked into gloves to eliminate exposed skin at the wrists.

  • Hand Protection (Critical): Wear chemical-impermeable gloves satisfying EU Directive 89/686/EEC and EN 374[4].

    • When handling dry powder: Standard nitrile gloves are sufficient.

    • When handling DMSO solutions:Double-gloving is mandatory. Dimethyl sulfoxide (DMSO) rapidly permeates the epidermal barrier and will carry dissolved Moupinamide directly into the bloodstream[5]. If prolonged contact is expected, use butyl rubber gloves.

  • Respiratory Protection: If handling large quantities of dry powder outside of a certified fume hood, or if ventilation is inadequate, a full-face respirator or N95/P100 particulate mask is required to prevent inhalation of aerosols[4].

Operational Workflow: Reconstitution Protocol

Moupinamide is sparingly soluble in aqueous buffers but dissolves readily in organic solvents[5]. Proper reconstitution is vital for both safety and experimental reproducibility.

Table 2: Solubility Profile

SolventMaximum SolubilityOperational Notes
DMSO ~30 mg/mLPreferred for stock solutions. High dermal penetration risk[5].
DMF ~30 mg/mLToxic solvent; handle strictly inside a fume hood[5].
Ethanol ~25 mg/mLFlammable. Keep away from static discharge[5].
PBS (pH 7.2) ~0.33 mg/mLMust be pre-dissolved in DMSO (1:3 ratio) before aqueous dilution[5].

Step-by-Step Reconstitution Methodology:

  • Environmental Preparation: Conduct all work inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Verify airflow before initiating the procedure.

  • Thermal Equilibration: Remove the Moupinamide vial from -20°C storage and allow it to sit at room temperature for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation, powder clumping, and rapid degradation of the compound.

  • Weighing: Using non-sparking, anti-static spatulas, carefully weigh the required mass[4]. Avoid rapid movements that could aerosolize the fine powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Pipette up and down gently to ensure complete dissolution. Do not vortex vigorously if the vial is unsealed.

  • Aliquot Generation: Divide the stock solution into single-use amber microcentrifuge tubes. Causality: Moupinamide is sensitive to repeated freeze-thaw cycles. Aliquoting ensures the integrity of the compound for up to 6 months at -80°C[1].

Accidental Release and Spill Management

In the event of a spill, immediate and systematic containment is required to prevent environmental contamination[4].

  • Evacuation & Isolation: Evacuate personnel from the immediate area. Remove all sources of ignition, as the solid is combustible[2][4].

  • PPE Verification: Ensure the spill response team is wearing full PPE, including chemical-resistant gloves and respiratory protection.

  • Solid Spills: Do not dry-sweep. Use a damp absorbent pad or a HEPA-filtered vacuum to collect the powder, preventing dust formation[4].

  • Liquid Spills (DMSO/Ethanol): Cover the spill with inert absorbent material (e.g., sand, vermiculite, or commercial spill pads).

  • Containment: Place all collected material into a sealable, clearly labeled hazardous waste container. Do not let the chemical or contaminated rinsate enter drains [4].

Waste Disposal Logistics

Because Moupinamide carries H400 and H410 hazard statements (Very toxic to aquatic life with long-lasting effects), improper disposal can lead to severe environmental damage and regulatory penalties[2][3].

  • Solid Waste: Empty vials, contaminated spatulas, and used PPE must be collected in designated solid hazardous waste bins. These materials must be transferred to a licensed chemical destruction plant[4].

  • Liquid Waste: All Moupinamide solutions and glassware rinsate must be collected in clearly labeled "Non-Halogenated Organic Waste" containers. Never pour these solutions down the sink[3][4].

  • Destruction Method: The mandated disposal method is controlled incineration equipped with flue gas scrubbing to safely neutralize the organic components without releasing toxic byproducts into the atmosphere[4].

References

  • TargetMol Chemicals Inc. (2026). Safety Data Sheet: Cis-N-Feruloyltyramine. TargetMol.
  • MedChemExpress. (2022). N-trans-Feruloyltyramine (N-feruloyltyramine) | Antioxidant. MedChemExpress.
  • Cayman Chemical. (2022).
  • Sigma-Aldrich. Moupinamide - 95% (LC/MS-ELSD). Sigma-Aldrich.
  • Gao, X., et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Food and Chemical Toxicology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280537, Feruloyltyramine. PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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